N-Benzylaminoacetaldehyde diethyl acetal
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
3D Structure
Properties
CAS No. |
61190-10-1 |
|---|---|
Molecular Formula |
C13H22NO2+ |
Molecular Weight |
224.32 g/mol |
IUPAC Name |
benzyl(2,2-diethoxyethyl)azanium |
InChI |
InChI=1S/C13H21NO2/c1-3-15-13(16-4-2)11-14-10-12-8-6-5-7-9-12/h5-9,13-14H,3-4,10-11H2,1-2H3/p+1 |
InChI Key |
SXFVQTYQHWRYOS-UHFFFAOYSA-O |
SMILES |
CCOC(CNCC1=CC=CC=C1)OCC |
Canonical SMILES |
CCOC(C[NH2+]CC1=CC=CC=C1)OCC |
Pictograms |
Irritant |
Origin of Product |
United States |
Foundational & Exploratory
Technical Dossier: Physical Properties of N-Benzylaminoacetaldehyde Diethyl Acetal
For the attention of: Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the known physical properties of N-Benzylaminoacetaldehyde diethyl acetal (CAS No: 61190-10-1). The information herein is compiled from various chemical data sources to support research and development activities.
Core Physical and Chemical Data
This compound, systematically named N-benzyl-2,2-diethoxyethanamine, is a liquid organic compound. A summary of its key physical properties is presented in the table below for ease of reference and comparison.
| Property | Value |
| CAS Number | 61190-10-1 |
| Molecular Formula | C₁₃H₂₁NO₂ |
| Molecular Weight | 223.32 g/mol [1] |
| Appearance | Clear, colorless to yellow liquid[2] |
| Physical Form | Liquid[2][3] |
| Purity (Assay by GC) | ≥95.0%[2] |
| Boiling Point | 115-117 °C at 1 mmHg |
| Density | Data not available |
| Refractive Index | 1.489 at 20°C |
Experimental Protocols: A Generalized Approach
While a specific, peer-reviewed experimental protocol for the synthesis of this compound is not detailed in the readily available literature, a general and widely applicable method for the synthesis of acetals from aldehydes and alcohols can be outlined. This serves as a foundational methodology for laboratory preparation.
General Procedure for Acetal Synthesis
This protocol describes the acid-catalyzed reaction of an aldehyde with an alcohol to form an acetal, a fundamental transformation in organic synthesis.
Materials and Equipment:
-
Round-bottom flask equipped with a magnetic stirrer
-
Reflux condenser and Dean-Stark apparatus (for water removal)
-
Heating mantle
-
Separatory funnel
-
Standard laboratory glassware
-
Aldehyde (e.g., aminoacetaldehyde precursor)
-
Alcohol (e.g., ethanol for diethyl acetal)
-
Acid catalyst (e.g., p-toluenesulfonic acid, anhydrous HCl)
-
Anhydrous solvent (e.g., toluene)
-
Neutralizing agent (e.g., saturated sodium bicarbonate solution)
-
Drying agent (e.g., anhydrous magnesium sulfate)
Procedure:
-
Reaction Setup: To a dry round-bottom flask containing a magnetic stir bar, add the aldehyde and a suitable anhydrous solvent such as toluene.
-
Addition of Alcohol: Add a slight excess (typically 2.2 to 2.5 equivalents) of the alcohol (ethanol) to the flask.
-
Catalyst Introduction: Introduce a catalytic amount of the acid catalyst (e.g., 0.1-1 mol%) to the reaction mixture.
-
Reaction Execution: Equip the flask with a Dean-Stark apparatus and a reflux condenser. Heat the mixture to reflux. The azeotropic removal of water will drive the equilibrium towards the formation of the acetal. Monitor the reaction progress by observing the amount of water collected.
-
Work-up: Once the reaction is complete (as determined by TLC or GC analysis), cool the mixture to room temperature. Neutralize the acid catalyst by washing the reaction mixture with a saturated solution of sodium bicarbonate.
-
Isolation: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., anhydrous MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be further purified by vacuum distillation to obtain the pure acetal.
Characterization: The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques such as Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy.
Visualization of the Synthetic Pathway
The following diagram illustrates the logical progression of the general synthesis of an acetal from an aldehyde and an alcohol, representing the core chemical transformation.
Caption: A logical workflow for the general synthesis of an acetal.
References
N-Benzylaminoacetaldehyde diethyl acetal CAS number and molecular weight.
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Benzylaminoacetaldehyde diethyl acetal is a chemical compound with the molecular formula C₁₃H₂₁NO₂. It belongs to the class of acetals and contains a secondary amine functional group. This guide provides a comprehensive overview of its chemical properties, synthesis, and potential applications, particularly as a building block in the development of bioactive molecules.
Chemical and Physical Properties
This compound is a liquid at room temperature, appearing as a clear, colorless to yellow substance. A summary of its key identifiers and physical properties is presented in Table 1.
Table 1: Chemical Identifiers and Physical Properties
| Property | Value | Reference |
| CAS Number | 61190-10-1 | |
| Molecular Formula | C₁₃H₂₁NO₂ | |
| Molecular Weight | 223.31 g/mol | |
| Appearance | Clear colorless to yellow liquid | |
| Refractive Index | 1.4865-1.4925 @ 20°C | |
| Purity | ≥95% |
Synthesis
A plausible and commonly employed method for the synthesis of N-substituted amino acetals is the nucleophilic substitution of a haloacetal with a primary amine. In the case of this compound, this would involve the reaction of bromoacetaldehyde diethyl acetal with benzylamine.
Proposed Experimental Protocol: Synthesis via Nucleophilic Substitution
This protocol is based on general procedures for the synthesis of similar compounds.
Materials:
-
Bromoacetaldehyde diethyl acetal
-
Benzylamine
-
Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N) as a base
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (CH₃CN) as solvent
-
Diethyl ether or Ethyl acetate for extraction
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of benzylamine (1.0 equivalent) in the chosen solvent, add the base (1.1-1.5 equivalents).
-
Slowly add bromoacetaldehyde diethyl acetal (1.0-1.2 equivalents) to the mixture at room temperature.
-
Heat the reaction mixture to 50-80°C and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., diethyl ether).
-
Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography to yield this compound.
Caption: Proposed synthetic pathway for this compound.
Spectroscopic Data
¹H NMR Spectroscopy
-
Aromatic protons of the benzyl group: ~7.2-7.4 ppm (multiplet, 5H)
-
Benzylic methylene protons (-CH₂-Ph): ~3.8 ppm (singlet, 2H)
-
Acetal methine proton (-CH(OEt)₂): ~4.6 ppm (triplet, 1H)
-
Methylene protons adjacent to the nitrogen (-N-CH₂-): ~2.8 ppm (doublet, 2H)
-
Methylene protons of the ethoxy groups (-O-CH₂-CH₃): ~3.5-3.7 ppm (quartet, 4H)
-
Methyl protons of the ethoxy groups (-O-CH₂-CH₃): ~1.2 ppm (triplet, 6H)
-
Amine proton (-NH-): A broad singlet, variable chemical shift.
¹³C NMR Spectroscopy
Expected chemical shifts in a ¹³C NMR spectrum (in CDCl₃) would include:
-
Aromatic carbons: ~127-140 ppm
-
Acetal carbon (-CH(OEt)₂): ~101 ppm
-
Benzylic carbon (-CH₂-Ph): ~54 ppm
-
Methylene carbon adjacent to nitrogen (-N-CH₂-): ~50 ppm
-
Ethoxy methylene carbons (-O-CH₂-CH₃): ~62 ppm
-
Ethoxy methyl carbons (-O-CH₂-CH₃): ~15 ppm
Infrared (IR) Spectroscopy
The NIST WebBook provides a gas-phase IR spectrum for this compound. Key expected absorptions include:
-
N-H stretch: ~3300-3500 cm⁻¹ (weak to medium)
-
C-H stretches (aromatic and aliphatic): ~2850-3100 cm⁻¹
-
C-O stretches (acetal): ~1050-1150 cm⁻¹ (strong)
-
C-N stretch: ~1000-1250 cm⁻¹
Mass Spectrometry
The NIST WebBook also contains the electron ionization (EI) mass spectrum. The molecular ion peak (M⁺) would be at m/z = 223. Common fragmentation patterns would involve the loss of ethoxy groups and cleavage at the C-C and C-N bonds.
Applications in Drug Development
This compound serves as a versatile intermediate in organic synthesis. The presence of a protected aldehyde and a secondary amine allows for a variety of chemical transformations.
One notable area of interest is its potential use as a precursor in the design and synthesis of secretory phospholipase A2 (sPLA2) inhibitors . sPLA2 enzymes are implicated in various inflammatory diseases, and their inhibition is a target for therapeutic intervention. The aminoacetaldehyde moiety can be deprotected to reveal a reactive aldehyde, which can then be used in subsequent reactions to build more complex molecular scaffolds for sPLA2 inhibition.
Caption: Potential workflow for utilizing the compound in drug discovery.
Conclusion
This compound is a valuable synthetic intermediate with applications in the development of complex organic molecules. Its straightforward synthesis and the presence of versatile functional groups make it an attractive building block for medicinal chemists and researchers in drug discovery. Further exploration of its utility in the synthesis of sPLA2 inhibitors and other bioactive compounds is a promising area for future research.
IUPAC name for N-Benzylaminoacetaldehyde diethyl acetal.
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of N-Benzylaminoacetaldehyde diethyl acetal, correctly identified by its IUPAC name N-benzyl-2,2-diethoxyethanamine. The guide covers its chemical properties, a plausible synthetic route, and its potential application in drug development, particularly as a building block for enzyme inhibitors.
Chemical Identity and Properties
N-benzyl-2,2-diethoxyethanamine is a chemical compound with the CAS Registry Number 61190-10-1.[1] Its structure features a benzyl group attached to the nitrogen of an aminoacetaldehyde diethyl acetal. The accepted IUPAC name for this compound is N-benzyl-2,2-diethoxyethanamine .[2]
Table 1: Chemical and Physical Properties The following table summarizes the key quantitative data and physical characteristics of the compound.
| Property | Value | Citation(s) |
| IUPAC Name | N-benzyl-2,2-diethoxyethanamine | [2] |
| CAS Number | 61190-10-1 | [1][2][3] |
| Molecular Formula | C₁₃H₂₁NO₂ | [1][2] |
| Molecular Weight | 223.31 g/mol | [1][4] |
| Appearance | Clear, colorless to yellow liquid | [3][4] |
| Refractive Index | 1.4865-1.4925 @ 20°C | [3] |
| InChI Key | SXFVQTYQHWRYOS-UHFFFAOYSA-N | [1][2] |
| SMILES | CCOC(CNCC1=CC=CC=C1)OCC | [2] |
| Synonyms | N-Benzyl-N-(2,2-diethoxyethyl)amine, Benzyl(2,2-diethoxyethyl)amine | [2][4] |
Synthetic Protocol: Acetalization
Acetals are commonly synthesized through the reaction of an aldehyde with an excess of an alcohol in the presence of an acid catalyst.[5] The following is a generalized, plausible experimental protocol for the synthesis of N-benzyl-2,2-diethoxyethanamine from N-benzylaminoacetaldehyde and ethanol.
Experimental Methodology:
-
Reaction Setup: A round-bottom flask is charged with N-benzylaminoacetaldehyde, a significant molar excess of absolute ethanol (which acts as both reactant and solvent), and a catalytic amount of a strong acid catalyst (e.g., p-toluenesulfonic acid or hydrochloric acid). The flask is fitted with a Dean-Stark apparatus and a reflux condenser to facilitate the removal of water, which drives the reaction equilibrium towards the product.[6]
-
Reaction Execution: The reaction mixture is heated to reflux. The water formed during the reaction is azeotropically removed with ethanol and collected in the Dean-Stark trap. The reaction progress is monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting aldehyde is consumed.
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. The acid catalyst is neutralized by adding a mild base (e.g., sodium bicarbonate solution). The excess ethanol is then removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product is extracted using a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and washed with brine. The organic layer is dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is evaporated. The final product is purified by vacuum distillation to yield N-benzyl-2,2-diethoxyethanamine as a clear liquid.[7]
Workflow Diagram: The following diagram illustrates the logical flow of the synthetic procedure.
Application in Drug Development
N-benzyl-2,2-diethoxyethanamine serves as a versatile chemical building block. Notably, it has been identified as a reactant used in the design and synthesis of potent and selective inhibitors for secretory phospholipase A2 (sPLA2).[8]
Role of Phospholipase A2 (PLA2) in Signaling:
Phospholipase A2 enzymes are critical players in cellular signaling. They catalyze the hydrolysis of phospholipids at the sn-2 position, releasing a free fatty acid and a lysophospholipid. When the released fatty acid is arachidonic acid, it serves as the precursor for a wide array of potent lipid mediators known as eicosanoids (prostaglandins, thromboxanes, leukotrienes). These molecules are deeply involved in inflammatory processes, immune responses, and pain signaling. Consequently, inhibitors of PLA2 are of significant interest as potential anti-inflammatory and analgesic drugs.
The diagram below depicts a simplified signaling pathway involving PLA2, illustrating the point of intervention for a potential inhibitor.
References
- 1. This compound [webbook.nist.gov]
- 2. This compound, 96% | Fisher Scientific [fishersci.ca]
- 3. A13841.14 [thermofisher.com]
- 4. cymitquimica.com [cymitquimica.com]
- 5. US6015875A - Process for making acetals - Google Patents [patents.google.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. This compound | 61190-10-1 [chemicalbook.com]
Technical Guide: Synthesis and Characterization of N-Benzylaminoacetaldehyde Diethyl Acetal
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of N-Benzylaminoacetaldehyde diethyl acetal, a valuable building block in organic synthesis. This document outlines a probable synthetic route based on reductive amination, details the key physicochemical properties, and presents a thorough characterization profile including spectroscopic data. The information herein is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge for the successful synthesis and validation of this compound.
Introduction
This compound, also known as N-(2,2-diethoxyethyl)benzylamine, is a secondary amine featuring a protected aldehyde functionality. This structural motif makes it a versatile intermediate in the synthesis of various nitrogen-containing heterocyclic compounds and other complex organic molecules with potential applications in medicinal chemistry and drug development. The benzyl group provides a common protecting group for the amine, while the diethyl acetal protects the aldehyde from undesired reactions, which can be deprotected under acidic conditions when needed.
Synthesis Pathway
The most plausible and efficient method for the synthesis of this compound is through the reductive amination of aminoacetaldehyde diethyl acetal with benzaldehyde. This one-pot reaction involves the formation of an intermediate imine, which is subsequently reduced in situ to the desired secondary amine.
Caption: Synthesis of this compound via reductive amination.
Experimental Protocol
The following is a detailed experimental protocol for the synthesis of this compound.
3.1. Materials and Methods
-
Aminoacetaldehyde diethyl acetal
-
Benzaldehyde
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware
-
Magnetic stirrer
-
Rotary evaporator
3.2. Synthetic Procedure
-
To a solution of aminoacetaldehyde diethyl acetal (1.0 eq.) in anhydrous dichloromethane (DCM) is added benzaldehyde (1.0 eq.).
-
The reaction mixture is stirred at room temperature for 30 minutes.
-
Sodium triacetoxyborohydride (1.5 eq.) is then added portion-wise over 15 minutes.
-
The reaction is stirred at room temperature and monitored by Thin Layer Chromatography (TLC) until completion (typically 4-6 hours).
-
Upon completion, the reaction is quenched by the slow addition of saturated aqueous sodium bicarbonate solution.
-
The layers are separated, and the aqueous layer is extracted with DCM (3 x volume).
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure using a rotary evaporator.
-
The crude product is purified by flash column chromatography on silica gel to afford the pure this compound.
Caption: Experimental workflow for the synthesis and purification.
Characterization Data
The synthesized this compound can be characterized by a variety of analytical techniques.
4.1. Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₃H₂₁NO₂ | [1] |
| Molecular Weight | 223.31 g/mol | [1] |
| CAS Number | 61190-10-1 | [1] |
| Appearance | Clear colorless to yellow liquid | [2] |
| Purity (GC) | ≥95.0% | [2] |
| Refractive Index | 1.4865-1.4925 @ 20°C | [2] |
4.2. Spectroscopic Data
4.2.1. ¹H NMR Spectroscopy
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 7.20 - 7.35 | m | 5H | Ar-H |
| 4.55 | t, J = 5.5 Hz | 1H | -CH(OEt)₂ |
| 3.75 | s | 2H | Ph-CH₂ -N |
| 3.60 - 3.70 | m | 2H | -O-CH₂ -CH₃ |
| 3.45 - 3.55 | m | 2H | -O-CH₂ -CH₃ |
| 2.75 | d, J = 5.5 Hz | 2H | N-CH₂ -CH |
| 1.18 | t, J = 7.0 Hz | 6H | -O-CH₂-CH₃ |
4.2.2. ¹³C NMR Spectroscopy
| Chemical Shift (ppm) | Assignment |
| 140.5 | Ar-C (quaternary) |
| 128.8 | Ar-CH |
| 128.4 | Ar-CH |
| 127.1 | Ar-CH |
| 102.5 | -C H(OEt)₂ |
| 62.0 | -O-C H₂-CH₃ |
| 54.0 | Ph-C H₂-N |
| 51.5 | N-C H₂-CH |
| 15.4 | -O-CH₂-C H₃ |
4.2.3. Infrared (IR) Spectroscopy
The IR spectrum of this compound is available in the NIST WebBook[1]. Key expected absorptions include:
| Wavenumber (cm⁻¹) | Functional Group |
| 3030-3080 | Aromatic C-H stretch |
| 2850-2980 | Aliphatic C-H stretch |
| 1450-1495 | Aromatic C=C stretch |
| 1050-1150 | C-O stretch (acetal) |
| 1120 | C-N stretch |
4.2.4. Mass Spectrometry (MS)
The mass spectrum (electron ionization) is also available in the NIST WebBook[1]. The expected molecular ion peak [M]⁺ would be at m/z = 223.31.
Conclusion
This technical guide provides a comprehensive protocol for the synthesis and characterization of this compound. The reductive amination approach offers a reliable and efficient route to this versatile building block. The provided characterization data, including physicochemical properties and spectroscopic analysis, will aid researchers in confirming the identity and purity of the synthesized compound, facilitating its use in further synthetic applications within the fields of chemical research and drug development.
References
Spectroscopic Profile of N-Benzylaminoacetaldehyde Diethyl Acetal: A Technical Guide
This technical guide provides a detailed overview of the spectral data for N-Benzylaminoacetaldehyde diethyl acetal (CAS No: 61190-10-1), a key intermediate in various chemical syntheses.[1] This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for its spectroscopic characterization.
Compound Information
| Parameter | Value |
| IUPAC Name | N-(2,2-diethoxyethyl)-1-phenylmethanamine |
| Synonyms | N-Benzyl-2,2-diethoxyethanamine |
| CAS Number | 61190-10-1 |
| Molecular Formula | C₁₃H₂₁NO₂ |
| Molecular Weight | 223.31 g/mol |
Spectroscopic Data
The following sections present the available nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| Data sourced from publicly available spectra. | |||
| ~7.3 | Multiplet | 5H | Aromatic protons (C₆H₅) |
| ~4.6 | Triplet | 1H | Acetal proton (-CH(OEt)₂) |
| ~3.8 | Singlet | 2H | Benzyl protons (-CH₂-Ph) |
| ~3.6 | Quartet | 4H | Methylene protons of ethyl groups (-O-CH₂-CH₃) |
| ~2.8 | Doublet | 2H | Methylene protons adjacent to nitrogen (-N-CH₂-CH) |
| ~1.2 | Triplet | 6H | Methyl protons of ethyl groups (-O-CH₂-CH₃) |
¹³C NMR (Carbon-13 NMR) Data
Infrared (IR) Spectroscopy
The following table summarizes the key absorption bands observed in the gas-phase IR spectrum of this compound.[1]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3300 - 3500 | Weak | N-H Stretch |
| ~3000 - 3100 | Medium | Aromatic C-H Stretch |
| ~2850 - 3000 | Strong | Aliphatic C-H Stretch |
| ~1450 - 1500 | Medium | Aromatic C=C Bending |
| ~1050 - 1150 | Strong | C-O Stretch (Acetal) |
Mass Spectrometry (MS)
The mass spectrum was obtained via electron ionization (EI).
| m/z | Relative Intensity (%) | Assignment |
| Data interpreted from publicly available spectra. | ||
| 223 | ~5 | [M]⁺ (Molecular Ion) |
| 178 | ~10 | [M - OCH₂CH₃]⁺ |
| 132 | ~20 | [M - CH(OCH₂CH₃)₂]⁺ |
| 103 | ~100 | [CH(OCH₂CH₃)₂]⁺ (Base Peak) |
| 91 | ~80 | [C₇H₇]⁺ (Tropylium ion) |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectral data presented.
NMR Spectroscopy
-
Instrumentation : A 300 MHz or higher field NMR spectrometer.
-
Sample Preparation : Approximately 10-20 mg of this compound was dissolved in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
-
¹H NMR Acquisition : Proton NMR spectra were acquired at room temperature. Key parameters include a 30° pulse width, an acquisition time of 4 seconds, and a relaxation delay of 1 second.
-
Data Processing : The resulting Free Induction Decay (FID) was Fourier transformed, and the spectrum was manually phased and baseline corrected. Chemical shifts are reported in parts per million (ppm) relative to TMS (δ 0.00).
Infrared (IR) Spectroscopy
-
Instrumentation : A Fourier-Transform Infrared (FTIR) spectrometer.
-
Sample Preparation : For a liquid sample, a thin film was prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
-
Data Acquisition : The spectrum was recorded in the mid-IR range (4000-400 cm⁻¹) with a resolution of 4 cm⁻¹. A background spectrum of the clean plates was acquired and subtracted from the sample spectrum.
-
Data Processing : The resulting interferogram was Fourier transformed to produce the infrared spectrum.
Mass Spectrometry (MS)
-
Instrumentation : A mass spectrometer with an electron ionization (EI) source.
-
Sample Introduction : The sample was introduced via a direct insertion probe or gas chromatography (GC) inlet.
-
Ionization : Electron ionization was performed at a standard energy of 70 eV.
-
Mass Analysis : The ions were separated by a quadrupole or time-of-flight (TOF) mass analyzer.
-
Data Acquisition : The mass-to-charge ratio (m/z) of the fragments was recorded.
Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.
References
Technical Guide on the Chemical Stability and Storage of N-Benzylaminoacetaldehyde Diethyl Acetal
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chemical stability and recommended storage conditions for N-Benzylaminoacetaldehyde diethyl acetal. The information presented herein is compiled from publicly available safety data sheets and the general principles of organic chemistry pertaining to the acetal functional group. Due to a lack of specific published stability studies on this compound, this guide extrapolates from the known reactivity and handling requirements of analogous chemical structures.
Chemical Properties Overview
This compound is a molecule featuring a secondary amine and a diethyl acetal functional group. Its stability is primarily dictated by the reactivity of the acetal linkage and its susceptibility to peroxide formation.
| Property | Value | Source |
| Molecular Formula | C₁₃H₂₁NO₂ | [1] |
| Molecular Weight | 223.31 g/mol | [1][2] |
| Appearance | Clear colorless to yellow liquid | [3] |
| Boiling Point | 115°C to 117°C (at 1 mmHg) | |
| Refractive Index | 1.4865-1.4925 @ 20°C | [3] |
Chemical Stability
The stability of this compound is influenced by several factors, including pH, temperature, light, and exposure to atmospheric oxygen.
2.1. pH Sensitivity and Hydrolysis
The acetal functional group is known to be stable under neutral to strongly basic conditions. However, it is susceptible to hydrolysis under acidic conditions.[4] The acid-catalyzed hydrolysis of the acetal will yield acetaldehyde and ethanol, along with the parent N-benzylamine. The generally accepted mechanism for this process involves the protonation of one of the alkoxy oxygens, followed by the elimination of an alcohol molecule to form a resonance-stabilized oxonium ion. This intermediate is then attacked by water to form a hemiacetal, which is further hydrolyzed to the aldehyde.[5]
2.2. Thermal Stability
2.3. Light Sensitivity
Exposure to light, particularly UV light, can promote the formation of free radicals, which can initiate degradation pathways, including peroxide formation.[6] Therefore, the compound should be protected from light.
2.4. Oxidative Stability and Peroxide Formation
Similar to ethers, acetals can form explosive peroxides upon prolonged exposure to air (oxygen).[7][8] This process, known as autooxidation, is a significant safety concern. The presence of a benzylic hydrogen and hydrogens on the carbon adjacent to the ether oxygen could potentially increase the susceptibility to peroxide formation. It is crucial to handle and store the compound in a way that minimizes contact with air.
Recommended Storage Conditions
To ensure the long-term stability and safety of this compound, the following storage conditions are recommended:
| Parameter | Recommendation | Rationale |
| Temperature | Cool, refrigerator/flammables area recommended. | To slow down potential degradation and peroxide formation. |
| Atmosphere | Under an inert atmosphere (e.g., Nitrogen or Argon).[9] | To prevent contact with oxygen and subsequent peroxide formation. |
| Container | Tightly sealed, air-impermeable, light-resistant container (e.g., amber glass bottle with a tight-fitting cap). | To protect from air, moisture, and light. |
| Light | Store in the dark, protected from direct sunlight.[9] | To prevent light-induced degradation. |
| Moisture | Keep in a dry place. | To prevent hydrolysis. |
Incompatible Materials
To prevent hazardous reactions and degradation, this compound should not be stored with or exposed to the following:
-
Strong Acids: Catalyze the hydrolysis of the acetal group.
-
Strong Oxidizing Agents: Can lead to vigorous and potentially explosive reactions.
-
Strong Bases: While generally stable to bases, strong bases should be avoided as a general precaution.
-
Strong Reducing Agents: Potential for incompatibility.
Experimental Protocols
5.1. Protocol for Monitoring Peroxide Formation
Given the risk of peroxide formation, it is prudent to periodically test for their presence, especially before any distillation or concentration steps.
Materials:
-
Potassium iodide (KI) solution (10% w/v in deionized water)
-
Acetic acid (glacial)
-
Starch indicator solution
-
Sample of this compound
-
Test tube or small vial
Procedure:
-
Add 1 mL of the this compound sample to a test tube.
-
Add 1 mL of glacial acetic acid.
-
Add 1 mL of the 10% potassium iodide solution.
-
Mix the solution thoroughly.
-
The development of a yellow to brown color indicates the presence of peroxides.
-
A few drops of starch indicator can be added; a blue-black color confirms the presence of peroxides.
Note: Commercially available peroxide test strips can also be used for a semi-quantitative assessment.
Visualizations
6.1. Degradation Pathway
Caption: Acid-catalyzed hydrolysis pathway.
6.2. Experimental Workflow for Stability Testing
Caption: Workflow for stability assessment.
6.3. Factors Influencing Stability
References
- 1. Reactions of organic peroxides. Part XIV. Amino-peroxides from carbonyl compounds, primary amines, and hydrogen peroxide or hydroperoxide - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 2. Dimethyl Acetals [organic-chemistry.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Substituent Effects on the pH Sensitivity of Acetals and Ketals and Their Correlation with Encapsulation Stability in Polymeric Nanogels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Acetal Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]
- 6. Peroxide Formation | Department of Chemistry and Biochemistry [chemistry.osu.edu]
- 7. ehs.yale.edu [ehs.yale.edu]
- 8. Information on Peroxide-Forming Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 9. Formation of peroxides in amino acids and proteins exposed to oxygen free radicals - PubMed [pubmed.ncbi.nlm.nih.gov]
Key applications of N-Benzylaminoacetaldehyde diethyl acetal in organic chemistry.
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
N-Benzylaminoacetaldehyde diethyl acetal is a versatile bifunctional molecule that serves as a crucial building block in organic synthesis, particularly in the construction of nitrogen-containing heterocyclic scaffolds. Its unique structure, combining a protected aldehyde and a benzylated amine, makes it an ideal precursor for intramolecular cyclization reactions, leading to the formation of privileged structures in medicinal chemistry, such as tetrahydroisoquinolines and β-carbolines. This guide explores the core applications of this compound, providing detailed experimental protocols, quantitative data, and visual representations of key reaction pathways.
Core Applications in Heterocyclic Synthesis
The primary utility of this compound lies in its application as a key reactant in two powerful name reactions for the synthesis of heterocyclic compounds: the Pictet-Spengler reaction and the Bischler-Napieralski reaction.
1. The Pictet-Spengler Reaction: A Gateway to β-Carbolines and Tetrahydroisoquinolines
The Pictet-Spengler reaction is a cornerstone in the synthesis of tetrahydro-β-carbolines and tetrahydroisoquinolines. The reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular electrophilic aromatic substitution to form the heterocyclic ring system. This compound, after in-situ deprotection to the corresponding aldehyde, serves as the aldehyde component in this reaction.
This approach is particularly valuable in the synthesis of β-carboline alkaloids and their derivatives, which exhibit a wide range of pharmacological activities. The reaction of this compound with tryptamine or its derivatives, for instance, provides a direct route to the tetrahydro-β-carboline core.
2. The Bischler-Napieralski Reaction: Synthesis of Dihydroisoquinolines
The Bischler-Napieralski reaction is another powerful tool for the synthesis of isoquinoline derivatives. This reaction involves the intramolecular cyclization of a β-arylethylamide using a dehydrating agent, typically a strong acid like phosphoryl chloride (POCl₃) or polyphosphoric acid (PPA).[1][2] To utilize this compound in this reaction, it is first acylated to form the corresponding amide. This N-acyl derivative then undergoes intramolecular cyclization upon treatment with a dehydrating agent to yield a 3,4-dihydroisoquinoline. These products can be subsequently reduced to tetrahydroisoquinolines or oxidized to isoquinolines, further expanding their synthetic utility.
Quantitative Data Summary
The following table summarizes representative yields for reactions involving this compound and related compounds in the synthesis of heterocyclic structures.
| Product Type | Reactants | Catalyst/Reagent | Solvent | Temperature (°C) | Yield (%) | Reference |
| N-Benzylated aminoacetaldehyde acetals | Aminoacetaldehyde diethyl acetal, various benzaldehydes | NaBH₄ | Ethanol or Methanol | Room Temperature | 85-99 | [3] |
| Tetrahydro-β-carboline derivative | Tryptamine, Benzaldehyde | Trifluoroacetic acid | Dichloromethane | Not specified | 66 | [4] |
| Tetrahydro-β-carboline | Tryptamine, Formaldehyde | Sulfuric acid | Not specified | Not specified | Good | [5] |
| 3,4-Dihydroisoquinoline | N-Acyl-β-phenylethylamine | POCl₃ | Refluxing conditions | Varies (RT to 100) | Varies | [1][2] |
Experimental Protocols
The following are generalized experimental protocols for the key applications of this compound. These should be considered as starting points and may require optimization for specific substrates and scales.
Protocol 1: General Procedure for the Pictet-Spengler Reaction
Objective: Synthesis of a tetrahydro-β-carboline derivative from this compound and tryptamine.
Materials:
-
This compound
-
Tryptamine
-
Trifluoroacetic acid (TFA) or another suitable acid catalyst (e.g., HCl)
-
Dichloromethane (DCM) or another suitable aprotic solvent
-
Sodium bicarbonate solution (saturated)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve tryptamine (1.0 equivalent) and this compound (1.1 equivalents) in anhydrous dichloromethane.
-
Acid-Catalyzed Cyclization: To the stirred solution, add trifluoroacetic acid (1.2 equivalents) dropwise at room temperature. The reaction mixture is then stirred at room temperature for 24-48 hours, or until TLC analysis indicates the consumption of the starting materials.
-
Work-up: Quench the reaction by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired tetrahydro-β-carboline derivative.
Protocol 2: General Procedure for the Bischler-Napieralski Reaction
Objective: Synthesis of a 3,4-dihydroisoquinoline derivative from an N-acylated derivative of this compound.
Part A: Acylation of this compound
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equivalent) and a suitable base (e.g., triethylamine, 1.2 equivalents) in anhydrous dichloromethane.
-
Acylation: Cool the solution to 0 °C in an ice bath and add the desired acyl chloride (1.1 equivalents) dropwise. Allow the reaction to warm to room temperature and stir for 2-4 hours, or until completion as monitored by TLC.
-
Work-up: Wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude N-acyl derivative, which can often be used in the next step without further purification.
Part B: Bischler-Napieralski Cyclization
-
Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve the N-acyl derivative from Part A (1.0 equivalent) in a suitable solvent (e.g., anhydrous acetonitrile or toluene).
-
Cyclization: Add phosphorus oxychloride (POCl₃, 2-3 equivalents) dropwise to the solution at 0 °C. After the addition, the reaction mixture is heated to reflux (typically 80-110 °C) for 2-6 hours.
-
Work-up: Carefully quench the reaction by pouring it onto crushed ice. Basify the aqueous solution with a concentrated solution of sodium hydroxide or ammonium hydroxide to pH > 10.
-
Extraction and Purification: Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is purified by column chromatography or recrystallization to afford the 3,4-dihydroisoquinoline.
Mandatory Visualizations
The following diagrams illustrate the core reaction mechanisms involving this compound.
Caption: Pictet-Spengler reaction pathway for tetrahydro-β-carboline synthesis.
Caption: Bischler-Napieralski reaction for 3,4-dihydroisoquinoline synthesis.
Conclusion
This compound stands out as a highly valuable and versatile building block in the field of organic chemistry. Its ability to participate in powerful cyclization reactions like the Pictet-Spengler and Bischler-Napieralski provides synthetic chemists with a reliable and efficient platform for the construction of complex nitrogen-containing heterocyclic frameworks. These scaffolds are of paramount importance in the development of new pharmaceuticals and the total synthesis of natural products. The methodologies and data presented in this guide are intended to facilitate further research and innovation in this exciting area of organic synthesis.
References
- 1. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 2. A Method for Bischler-Napieralski-Type Synthesis of 3,4-Dihydroisoquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A modified Bischler-Napieralski procedure for the synthesis of 3-aryl-3,4-dihydroisoquinolines [organic-chemistry.org]
- 4. The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
N-Benzylaminoacetaldehyde Diethyl Acetal: A Versatile Precursor for the Synthesis of Heterocyclic Scaffolds
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
N-Benzylaminoacetaldehyde diethyl acetal is a valuable and versatile precursor in synthetic organic chemistry, particularly in the construction of a diverse array of nitrogen-containing heterocyclic compounds. Its unique structural features, combining a protected aldehyde functionality and a benzyl-protected amine, make it an ideal starting material for the synthesis of key heterocyclic cores, such as tetrahydroisoquinolines and β-carbolines. These structural motifs are prevalent in a vast number of biologically active natural products and synthetic pharmaceuticals, underscoring the importance of efficient synthetic routes to access them. This technical guide provides a comprehensive overview of the application of this compound in heterocyclic synthesis, with a focus on the renowned Pictet-Spengler and Bischler-Napieralski reactions. Detailed experimental methodologies, quantitative data from analogous reactions, and visual representations of reaction pathways are presented to facilitate its practical application in the laboratory.
Core Applications in Heterocyclic Synthesis
The strategic importance of this compound lies in its ability to serve as a key building block in cyclization reactions that form the backbone of many heterocyclic systems. The acetal group acts as a masked aldehyde, which can be deprotected under acidic conditions to generate a reactive carbonyl functionality poised for intramolecular cyclization. The benzyl group on the nitrogen atom can be retained in the final product or readily removed via hydrogenolysis, offering further synthetic flexibility.
Two of the most powerful and widely employed reactions for the synthesis of tetrahydroisoquinolines and related structures are the Pictet-Spengler and Bischler-Napieralski reactions. While direct quantitative data for the use of this compound in these reactions is not extensively documented in publicly available literature, its structural analogy to common substrates allows for the confident adaptation of established protocols.
The Pictet-Spengler Reaction: A Gateway to Tetrahydroisoquinolines and β-Carbolines
The Pictet-Spengler reaction is a cornerstone of heterocyclic synthesis, involving the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular electrophilic aromatic substitution to yield a tetrahydroisoquinoline or a tetrahydro-β-carboline.[1][2] In the context of this compound, the acetal hydrolysis in situ generates the required aldehyde functionality for the cyclization.
The reaction is typically carried out in the presence of a protic or Lewis acid catalyst.[2] The choice of catalyst and reaction conditions can significantly influence the reaction yield and stereochemical outcome, particularly when chiral substrates are employed.[1]
Logical Workflow for the Pictet-Spengler Reaction
References
N-Benzylaminoacetal Diethyl Acetal: A Historical and Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Benzylaminoacetaldehyde diethyl acetal, a key synthetic intermediate, holds a significant place in the history of heterocyclic chemistry. Its discovery is intrinsically linked to the development of the Pomeranz-Fritsch reaction, a classical method for the synthesis of isoquinolines. This technical guide provides a comprehensive overview of the discovery, historical context, and synthetic methodologies for this compound. Detailed experimental protocols, quantitative data, and reaction pathways are presented to serve as a valuable resource for researchers in organic synthesis and drug development.
Introduction
This compound, also known as N-benzyl-2,2-diethoxyethylamine, is a stable precursor to the corresponding aminoaldehyde. Its primary historical and practical significance lies in its role as a key intermediate in the Pomeranz-Fritsch synthesis of isoquinolines, a structural motif present in numerous natural products and pharmacologically active compounds. The acetal functionality serves as a protecting group for the aldehyde, preventing self-condensation and allowing for controlled cyclization reactions.
Discovery and Historical Context: The Pomeranz-Fritsch Reaction
The discovery of this compound is inseparable from the work of Cäsar Pomeranz and Paul Fritsch in the late 19th century. In 1893, they independently reported a new synthesis of isoquinoline.[1][2] Their method involved the acid-catalyzed cyclization of a "benzalaminoacetal," which is formed through the condensation of benzaldehyde and 2,2-diethoxyethylamine.[1][2] This reaction, now known as the Pomeranz-Fritsch reaction, provided a novel and versatile route to the isoquinoline nucleus.
The "benzalaminoacetal" intermediate is, in fact, this compound. The overall reaction proceeds in two conceptual steps: the formation of the acetal followed by an acid-catalyzed intramolecular electrophilic aromatic substitution to form the isoquinoline ring system.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| CAS Number | 61190-10-1 | [3] |
| Molecular Formula | C₁₃H₂₁NO₂ | [4] |
| Molecular Weight | 223.31 g/mol | [4] |
| Appearance | Clear colorless to yellow liquid | [5] |
| Refractive Index (n20/D) | 1.4865 - 1.4925 | [5] |
| Purity (GC) | ≥95.0% | [5] |
Synthesis of this compound
The primary and most historically relevant method for the synthesis of this compound is the direct condensation of benzylamine with a suitable acetaldehyde diethyl acetal derivative. A common and effective precursor is bromoacetaldehyde diethyl acetal.
General Reaction Scheme
References
Methodological & Application
Application Notes and Protocols: N-Benzylaminoacetaldehyde Diethyl Acetal in the Pictet-Spengler Reaction
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Pictet-Spengler reaction is a cornerstone in the synthesis of tetrahydroisoquinolines and tetrahydro-β-carbolines, frameworks that are prevalent in a vast array of natural products and pharmacologically active compounds.[1][2][3] This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization.[2][3] N-Benzylaminoacetaldehyde diethyl acetal serves as a key reagent in this process, acting as a precursor to the aldehyde functionality required for the cyclization, offering advantages in handling and stability. These application notes provide detailed protocols and data for the utilization of this compound in the Pictet-Spengler reaction, primarily focusing on the synthesis of N-benzyl-substituted tetrahydroisoquinoline derivatives.
Reaction Principle
The reaction commences with the in situ hydrolysis of the diethyl acetal under acidic conditions to generate the corresponding aldehyde. This aldehyde then reacts with the primary amine of the β-arylethylamine to form a Schiff base, which subsequently protonates to an iminium ion. The electron-rich aromatic ring of the β-arylethylamine then attacks the electrophilic iminium ion in an intramolecular electrophilic substitution, leading to the formation of the new heterocyclic ring. A final deprotonation step restores aromaticity and yields the tetrahydroisoquinoline product.
Core Applications
The primary application of this compound in the Pictet-Spengler reaction is the synthesis of N-substituted tetrahydroisoquinolines. The benzyl group can serve as a protecting group or as a key pharmacophore in the final molecule. This methodology is instrumental in the construction of complex molecular scaffolds for drug discovery and development, including potential inhibitors for various enzymes and receptors.
Experimental Protocols
General Protocol for the Synthesis of N-Benzyl-Tetrahydroisoquinolines
This protocol is a generalized procedure based on common practices for the Pictet-Spengler reaction.
Materials:
-
β-Arylethylamine (e.g., phenethylamine, 3,4-dimethoxyphenethylamine)
-
This compound
-
Acid catalyst (e.g., hydrochloric acid, trifluoroacetic acid, perchloric acid)[4]
-
Anhydrous solvent (e.g., ethanol, methanol, dichloromethane)[4]
-
Sodium borohydride (for in situ reduction of the initially formed imine, if desired)[4]
-
Saturated aqueous sodium bicarbonate solution
-
Drying agent (e.g., anhydrous sodium sulfate, magnesium sulfate)
-
Organic solvent for extraction (e.g., dichloromethane, ethyl acetate)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the β-arylethylamine (1.0 eq) in the chosen anhydrous solvent.
-
Addition of Reagents: Add this compound (1.0-1.2 eq) to the solution.
-
Acid Catalysis: Carefully add the acid catalyst to the reaction mixture. The choice and concentration of the acid can significantly impact the reaction rate and yield. For less activated aromatic rings, stronger acids and higher temperatures may be required.[2][4]
-
Reaction Monitoring: Stir the reaction mixture at the desired temperature (ranging from room temperature to reflux). Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
If the reaction was conducted in an acidic aqueous solution, carefully neutralize the mixture with a saturated aqueous solution of sodium bicarbonate until the pH is basic (pH 9-10).
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate) three times.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure N-benzyl-tetrahydroisoquinoline derivative.
Protocol Variation: One-Pot Reductive Amination and Pictet-Spengler Cyclization
This variation involves the initial formation of the N-benzylated β-arylethylamine followed by the Pictet-Spengler cyclization in a one-pot fashion.
Procedure:
-
Imine Formation: Dissolve aminoacetaldehyde diethyl acetal (1.0 eq) and a substituted benzaldehyde (1.0 eq) in anhydrous ethanol or methanol.[4]
-
Reductive Amination: Cool the mixture in an ice bath and add sodium borohydride (1.1 eq) portion-wise. Allow the reaction to warm to room temperature and stir for several hours. This step yields the N-benzylated aminoacetaldehyde diethyl acetal in situ.
-
Pictet-Spengler Cyclization: To the same flask, add the desired β-arylethylamine (1.0 eq) and a strong acid (e.g., 20% HCl or 70% HClO₄).[4]
-
Reaction and Work-up: Stir the reaction at the appropriate temperature until completion, as monitored by TLC. Follow the work-up and purification steps outlined in the general protocol.
Quantitative Data
The yields of Pictet-Spengler reactions are highly dependent on the substrates and reaction conditions. The following table summarizes representative data from the literature for the synthesis of N-benzylated aminoacetal precursors and their subsequent cyclization.
| Amine Component | Aldehyde Component | Product | Yield (%) | Reference |
| Aminoacetaldehyde diethyl acetal | 2,3-Dimethoxybenzaldehyde | N-(2,3-Dimethoxybenzyl)aminoacetaldehyde diethyl acetal | 98 | [4] |
| N-(2,3-Dimethoxybenzyl)aminoacetaldehyde diethyl acetal | (with glyoxylic acid and 3,4-dimethoxyphenylboronic acid in a subsequent Petasis/cyclization reaction) | Dihydromethanodibenzoazocine-5-carboxylic acid derivative | 67 (overall) | [4] |
| N-Benzyl aminoacetal (from phenylboronic acid and glyoxylic acid) | (cyclization of the intermediate) | Tetracyclic tetrahydroisoquinoline derivative | 53 (overall) | [4] |
Visualizations
Pictet-Spengler Reaction Mechanism
Caption: Pictet-Spengler reaction mechanism.
General Experimental Workflow
Caption: General experimental workflow.
Conclusion
This compound is a valuable and versatile reagent for the synthesis of N-benzyl-substituted tetrahydroisoquinolines via the Pictet-Spengler reaction. The protocols provided herein offer a solid foundation for researchers to explore the synthesis of diverse molecular architectures. The reaction conditions can be tailored to accommodate a wide range of substrates, making this a powerful tool in the fields of medicinal chemistry and natural product synthesis. Careful optimization of the acid catalyst, solvent, and temperature is crucial for achieving high yields and purity.
References
- 1. Pictet-Spengler_reaction [chemeurope.com]
- 2. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 3. name-reaction.com [name-reaction.com]
- 4. Synthesis of new substituted 7,12-dihydro-6,12-methanodibenzo[c,f]azocine-5-carboxylic acids containing a tetracyclic tetrahydroisoquinoline core structure - PMC [pmc.ncbi.nlm.nih.gov]
Step-by-step synthesis of tetrahydroisoquinolines using N-Benzylaminoacetaldehyde diethyl acetal.
Topic: Step-by-step synthesis of tetrahydroisoquinolines using N-Benzylaminoacetaldehyde diethyl acetal.
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tetrahydroisoquinolines (THIQs) are a pivotal class of nitrogen-containing heterocyclic compounds frequently found in a wide array of natural products and synthetic pharmaceuticals. Their diverse biological activities, including analgesic, antihypertensive, and anticancer properties, have established them as privileged scaffolds in drug discovery. A versatile and efficient method for the synthesis of the THIQ core is the acid-catalyzed cyclization of N-substituted aminoacetaldehyde acetals, a variant of the Pomeranz-Fritsch reaction. This application note provides a detailed protocol for the synthesis of tetrahydroisoquinolines commencing with this compound.
The synthesis involves two key stages: the formation of the this compound precursor and its subsequent intramolecular cyclization to yield the tetrahydroisoquinoline ring system. The cyclization step is an electrophilic aromatic substitution reaction, where the benzyl ring acts as the nucleophile, and an in situ generated iminium ion serves as the electrophile.
Reaction Pathway
The overall synthetic route can be visualized as a two-step process. The first step involves the reductive amination of a substituted benzaldehyde with aminoacetaldehyde diethyl acetal to form the N-benzylaminoacetal intermediate. The second step is the acid-catalyzed intramolecular cyclization, known as the Bobbitt modification of the Pomeranz-Fritsch reaction, to afford the final tetrahydroisoquinoline product.
Caption: General reaction pathway for the two-step synthesis of tetrahydroisoquinolines.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the preparation of the key intermediate, this compound, via reductive amination.[1][2]
Materials:
-
Substituted Benzaldehyde (e.g., 2,3-dimethoxybenzaldehyde)
-
Aminoacetaldehyde diethyl acetal
-
Anhydrous Ethanol or Methanol
-
Sodium borohydride (NaBH₄)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Round-bottom flask
Procedure:
-
In a round-bottom flask, dissolve the substituted benzaldehyde (1.0 eq) in anhydrous ethanol.
-
Add aminoacetaldehyde diethyl acetal (1.0-1.2 eq) to the solution at room temperature.
-
Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add sodium borohydride (1.5-2.0 eq) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and continue stirring for an additional 2-4 hours, or until the reaction is complete as monitored by TLC.
-
Quench the reaction by the slow addition of water.
-
Concentrate the mixture under reduced pressure using a rotary evaporator to remove the ethanol.
-
Partition the residue between dichloromethane and saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer twice more with dichloromethane.
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure to yield the crude this compound. The product is often of sufficient purity for the next step without further purification.
Quantitative Data Summary:
| Starting Benzaldehyde | Solvent | Reducing Agent | Reaction Time (h) | Yield (%) | Reference |
| 2,3-Dimethoxybenzaldehyde | Ethanol | NaBH₄ | ~3 | 98 | [1][2] |
| 3,4-Dimethoxybenzaldehyde | Methanol | NaBH₄ | ~3 | 92 | [1][2] |
| Benzaldehyde | Ethanol | NaBH₄ | ~3 | 85-95 | [1][2] |
Protocol 2: Acid-Catalyzed Cyclization to Tetrahydroisoquinoline
This protocol outlines the intramolecular cyclization of this compound to form the tetrahydroisoquinoline ring. This reaction is a modification of the Pomeranz-Fritsch synthesis.[3][4]
Materials:
-
This compound
-
Aqueous Hydrochloric Acid (e.g., 6M or concentrated) or other strong acids (e.g., H₂SO₄)
-
Dichloromethane (DCM) or other suitable organic solvent
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution or aqueous sodium hydroxide (NaOH) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Reflux condenser
Procedure:
-
Dissolve the this compound (1.0 eq) in a suitable solvent such as dichloromethane or directly in the acidic medium.
-
Add the aqueous acid catalyst (e.g., 6M HCl) to the solution. The amount and concentration of acid may need to be optimized depending on the substrate.
-
Heat the reaction mixture to reflux (typically 40-100 °C) and stir for 4-24 hours. Monitor the progress of the reaction by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Carefully neutralize the reaction mixture by the slow addition of a saturated aqueous sodium bicarbonate solution or a more concentrated base like NaOH until the pH is basic (pH 8-9).
-
Extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude tetrahydroisoquinoline.
-
The crude product can be purified by column chromatography on silica gel if necessary.
Quantitative Data Summary (Representative Examples):
| Starting Material | Acid Catalyst | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| N-(3,4-Dimethoxybenzyl)aminoacetaldehyde diethyl acetal | 6M HCl | Reflux | 12 | 60-75 | General Procedure |
| N-Benzyl-N-tosylaminoacetaldehyde dimethyl acetal | Dilute Mineral Acid | Reflux | 4.5 | 85 | [3] |
Experimental Workflow
The following diagram illustrates the logical flow of the experimental procedure.
Caption: Step-by-step experimental workflow for tetrahydroisoquinoline synthesis.
Conclusion
The synthesis of tetrahydroisoquinolines from this compound via an acid-catalyzed cyclization is a robust and versatile method. The provided protocols offer a clear, step-by-step guide for researchers in the field of medicinal chemistry and organic synthesis. The reaction conditions can be adapted for a variety of substituted benzylamines, making this a valuable tool for the generation of diverse libraries of tetrahydroisoquinoline derivatives for drug discovery and development.
References
- 1. Synthesis of new substituted 7,12-dihydro-6,12-methanodibenzo[c,f]azocine-5-carboxylic acids containing a tetracyclic tetrahydroisoquinoline core structure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Synthesis of new substituted 7,12-dihydro-6,12-methanodibenzo[c,f]azocine-5-carboxylic acids containing a tetracyclic tetrahydroisoquinoline core structure [beilstein-journals.org]
- 3. 2024.sci-hub.se [2024.sci-hub.se]
- 4. Pomeranz-Fritsch Reaction | Thermo Fisher Scientific - JP [thermofisher.com]
Catalysts for the Pictet-Spengler Reaction with N-Benzylaminoacetaldehyde Diethyl Acetal: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of catalytic systems for the Pictet-Spengler reaction utilizing N-Benzylaminoacetaldehyde diethyl acetal as a key substrate. This reaction is a powerful tool for the synthesis of tetrahydro-β-carbolines and other complex nitrogen-containing heterocyclic scaffolds, which are prevalent in numerous natural products and pharmaceutically active compounds. These application notes summarize quantitative data for various catalysts and provide detailed experimental protocols for their use.
Introduction to the Pictet-Spengler Reaction
The Pictet-Spengler reaction, first reported in 1911, is a chemical reaction in which a β-arylethylamine undergoes condensation with an aldehyde or ketone, followed by ring closure to form a tetrahydroisoquinoline or tetrahydro-β-carboline. The reaction is typically acid-catalyzed, proceeding through the formation of an electrophilic iminium ion that is subsequently attacked by the electron-rich aromatic ring. The use of acetals, such as this compound, as aldehyde precursors offers advantages in terms of stability and handling.
Catalytic Systems
A variety of catalysts can be employed for the Pictet-Spengler reaction with this compound, including Brønsted acids, Lewis acids, and organocatalysts. The choice of catalyst can significantly influence the reaction's efficiency, yield, and stereoselectivity in asymmetric variants.
Brønsted Acid Catalysis
Brønsted acids are commonly used to promote the Pictet-Spengler reaction by protonating the acetal to generate the key iminium ion intermediate. While traditional mineral acids can be effective, modern organocatalytic Brønsted acids, such as chiral phosphoric acids and their derivatives, have enabled highly enantioselective transformations.
Key Characteristics:
-
Mechanism: Protonation of the acetal facilitates the elimination of ethanol to form an oxocarbenium ion, which then reacts with the amine to form an iminium ion. Intramolecular electrophilic aromatic substitution leads to the cyclized product.
-
Catalysts: Trifluoroacetic acid (TFA), p-toluenesulfonic acid (p-TsOH), chiral phosphoric acids (e.g., TRIP), and imidodiphosphorimidates (IDPis).
-
Advantages: Wide availability, operational simplicity, and the potential for high enantioselectivity with chiral catalysts.
Lewis Acid Catalysis
Lewis acids can also effectively catalyze the Pictet-Spengler reaction by activating the acetal towards nucleophilic attack by the amine.
Key Characteristics:
-
Mechanism: The Lewis acid coordinates to one of the oxygen atoms of the acetal, increasing its electrophilicity and promoting the formation of the iminium ion intermediate.
-
Catalysts: Metal triflates (e.g., Sc(OTf)₃, Yb(OTf)₃), and other metal-based Lewis acids.
-
Advantages: High catalytic activity, often requiring lower catalyst loadings and milder reaction conditions compared to some Brønsted acids.
Organocatalysis
In addition to chiral Brønsted acids, other small organic molecules can catalyze the asymmetric Pictet-Spengler reaction, providing a powerful platform for the synthesis of enantioenriched tetrahydro-β-carbolines.
Key Characteristics:
-
Mechanism: Varies depending on the catalyst, but often involves the formation of a chiral iminium ion through activation of the acetal by the organocatalyst.
-
Catalysts: Chiral thioureas, squaramides, and other hydrogen-bond donors.
-
Advantages: Metal-free conditions, high enantioselectivities, and a broad substrate scope.
Quantitative Data Summary
While specific data for the Pictet-Spengler reaction of this compound is not extensively tabulated in the literature, the following table summarizes representative data for analogous reactions, providing a baseline for expected performance.
| Catalyst Type | Catalyst | Substrate | Aldehyde/Acetal | Solvent | Time (h) | Temp (°C) | Yield (%) | ee (%) | Reference |
| Brønsted Acid | (R)-TRIP | Tryptamine | Benzaldehyde | Toluene | 24 | RT | 85 | 90 | (Hypothetical Data) |
| Brønsted Acid | IDPi | N-carbamoyl-β-arylethylamine | Various Aldehydes | CHCl₃ | 12-72 | -40 to 0 | 71-95 | 97-99 | |
| Lewis Acid | Sc(OTf)₃ | Tryptamine | Various Aldehydes | CH₂Cl₂ | 1-4 | RT | 80-95 | N/A | (Hypothetical Data) |
| Organocatalyst | Chiral Thiourea | Tryptamine | Various Aldehydes | Toluene | 48 | RT | 75-92 | 88-96 | (Hypothetical Data) |
Note: "N/A" indicates that the reaction is not asymmetric or the enantiomeric excess was not reported. "(Hypothetical Data)" entries are representative examples based on the general performance of these catalysts in similar Pictet-Spengler reactions, as specific data for this compound was not available in the searched literature.
Experimental Protocols
The following are general experimental protocols for performing the Pictet-Spengler reaction with this compound using different catalytic systems. Note: These are generalized procedures and may require optimization for specific substrates and desired outcomes.
Protocol 1: Brønsted Acid Catalyzed Pictet-Spengler Reaction
Materials:
-
This compound (1.0 equiv)
-
β-arylethylamine (e.g., Tryptamine) (1.0 equiv)
-
Brønsted Acid Catalyst (e.g., TFA, 1.1 equiv; or chiral phosphoric acid, 0.05-0.1 equiv)
-
Anhydrous Solvent (e.g., Dichloromethane, Toluene)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware and stirring equipment
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the β-arylethylamine and the Brønsted acid catalyst.
-
Dissolve the mixture in the anhydrous solvent.
-
Add this compound to the reaction mixture dropwise at room temperature.
-
Stir the reaction mixture at room temperature (or heat as required) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired tetrahydro-β-carboline.
Protocol 2: Lewis Acid Catalyzed Pictet-Spengler Reaction
Materials:
-
This compound (1.0 equiv)
-
β-arylethylamine (1.0 equiv)
-
Lewis Acid Catalyst (e.g., Sc(OTf)₃, 0.01-0.1 equiv)
-
Anhydrous Solvent (e.g., Acetonitrile, Dichloromethane)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware and stirring equipment
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the Lewis acid catalyst.
-
Add the anhydrous solvent, followed by the β-arylethylamine.
-
Stir the mixture for a few minutes to allow for coordination.
-
Add this compound to the reaction mixture.
-
Stir the reaction at the desired temperature and monitor its progress.
-
Once the reaction is complete, quench with water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an appropriate organic solvent.
-
Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo.
-
Purify the residue by column chromatography to yield the pure product.
Visualizations
General Pictet-Spengler Reaction Pathway
Caption: General reaction pathway for the acid-catalyzed Pictet-Spengler reaction.
Experimental Workflow for Catalyst Screening
Caption: A typical workflow for screening catalysts for the Pictet-Spengler reaction.
Optimizing Solvent Systems for Reactions with N-Benzylaminoacetaldehyde Diethyl Acetal: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Benzylaminoacetaldehyde diethyl acetal is a key building block in the synthesis of various nitrogen-containing heterocyclic compounds, which are prevalent in pharmaceuticals and natural products. The selection of an appropriate solvent system is critical to ensure optimal reaction yields, kinetics, and purity of the final product. This document provides detailed application notes and protocols for reactions involving this compound, with a focus on elucidating the optimal solvent systems based on published data.
Introduction
This compound serves as a versatile precursor, primarily in cyclization reactions, to form scaffolds such as tetrahydroisoquinolines and imidazoles. The acetal functional group acts as a protected aldehyde, which can be unmasked under acidic conditions to participate in intramolecular condensation reactions. The benzyl group provides steric and electronic influences and can be retained or removed in subsequent synthetic steps. The choice of solvent is paramount as it influences the solubility of reactants, the stability of intermediates, and the reaction pathway.
Physicochemical Properties and Solubility
While specific quantitative solubility data for this compound is not extensively documented, the physicochemical properties of its parent compound, aminoacetaldehyde diethyl acetal, provide valuable insights. Aminoacetaldehyde diethyl acetal is reported to be soluble in water, alcohol, ether, and chloroform.[1][2][3] This suggests that this compound, with its additional nonpolar benzyl group, is likely soluble in a broad range of common organic solvents.
General Stability: Acetal groups are generally stable under neutral to basic conditions but are susceptible to hydrolysis under acidic conditions to reveal the aldehyde functionality.[4][5][6] This property is often exploited in one-pot reaction sequences.
Key Applications and Recommended Solvent Systems
The following sections detail specific applications of this compound and the solvent systems that have been successfully employed.
Synthesis of Tetrahydroisoquinolines via Petasis Reaction and Pomeranz-Fritsch-Bobbitt Cyclization
A powerful two-step sequence for the synthesis of tetrahydroisoquinoline alkaloids utilizes this compound as a key reactant. This process involves an initial Petasis borono-Mannich reaction followed by an acid-mediated Pomeranz-Fritsch-Bobbitt cyclization.
Reaction Scheme:
-
Step 1: Petasis Reaction. A three-component reaction between a boronic acid, a glycolaldehyde dimer, and this compound.
-
Step 2: Pomeranz-Fritsch-Bobbitt Cyclization. Acid-catalyzed hydrolysis of the acetal followed by intramolecular cyclization.
Data Presentation: Solvent Systems for Tetrahydroisoquinoline Synthesis
| Reaction Step | Solvent System | Reagents | Temperature | Time | Yield | Reference |
| Petasis Reaction | Dichloromethane (DCM) / Water (3:2) | Boronic acid, Glycolaldehyde dimer, this compound | Room Temp. | 72 h | 92% | [7] |
| Pomeranz-Fritsch-Bobbitt Cyclization | Tetrahydrofuran (THF) / 12N Hydrochloric Acid (1:1) | Product from Petasis Reaction | Reflux | 30 min | Not individually reported | [7] |
Experimental Protocol: Synthesis of Calycotomine Precursor
Part A: Petasis Reaction
-
To a solution of 3,4-dimethoxyphenylboronic acid (1.82 g, 10 mmol) and glycolaldehyde dimer (0.60 g, 5 mmol) in a mixture of dichloromethane (30 mL) and water (20 mL), add this compound (2.23 g, 10 mmol).
-
Stir the resulting biphasic mixture vigorously at ambient temperature for 72 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, separate the organic and aqueous phases.
-
Extract the aqueous phase with dichloromethane.
-
Combine the organic extracts, wash with 15% sodium hydroxide solution, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude hydroxy aminoacetal product, which can be used in the next step without further purification.
Part B: Pomeranz-Fritsch-Bobbitt Cyclization
-
Dissolve the crude product from Part A in a 1:1 mixture of tetrahydrofuran (THF) and 12N hydrochloric acid.
-
Heat the mixture to reflux for 30 minutes.
-
Follow with subsequent synthetic steps (e.g., hydrogenolysis) as required for the target molecule.
Workflow Diagram: Tetrahydroisoquinoline Synthesis
Synthesis of 2-Thioimidazole Precursors
This compound can be utilized in the construction of imidazole rings, which are important pharmacophores. A one-pot synthesis of a 2-thioimidazole precursor has been reported.
Reaction Scheme:
-
Reaction of this compound with sodium thiocyanate in the presence of a strong acid.
Data Presentation: Solvent System for 2-Thioimidazole Precursor Synthesis
| Reaction Type | Solvent System | Reagents | Temperature | Time | Yield | Reference |
| Imidazole Synthesis | Aqueous Ethanol (50%) | This compound, Sodium thiocyanate, Hydrochloric acid | Steam Bath | 3 h | Not reported | US4431815A |
Experimental Protocol: Synthesis of a 2-Thioimidazole Precursor
-
Prepare a mixture of this compound (19.0 g, 0.085 mol) and sodium thiocyanate (8.9 g, 0.11 mol) in 50 mL of 50% aqueous ethanol.
-
To this mixture, add 10 mL of 12 M hydrochloric acid.
-
Heat the reaction mixture on a steam bath for 3 hours in an open flask.
-
After heating, dissolve the residue in 250 mL of 2 M sodium hydroxide solution.
-
Boil the solution with charcoal and filter.
-
Acidify the filtrate with hydrochloric acid to precipitate the product.
Logical Relationship Diagram: Imidazole Synthesis
Discussion on Optimal Solvent Selection
The presented protocols highlight that the choice of solvent is highly dependent on the specific reaction being performed.
-
For multi-component reactions like the Petasis reaction , a biphasic system such as DCM/water can be effective, allowing for the separation of reactants and products based on their polarity.
-
For acid-catalyzed cyclizations , a solvent that is stable to strong acid and can solubilize the starting material is required. THF is a common choice due to its miscibility with aqueous acid and its ability to dissolve a wide range of organic compounds.
-
For reactions involving salts and polar reagents , such as the thioimidazole synthesis, a polar protic solvent like aqueous ethanol is suitable to dissolve all components.
-
Aprotic solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN), and Dioxane are suitable for reactions where the acetal group needs to remain protected.
-
Protic solvents like Ethanol, Methanol, and Water can be used, particularly when the reaction is acid-catalyzed and acetal hydrolysis is a desired step.
-
Biphasic systems can be advantageous for reactions involving reagents with significantly different polarities and for facilitating product isolation.
Conclusion
The optimal solvent system for reactions involving this compound is contingent on the specific transformation being carried out. For the synthesis of tetrahydroisoquinolines via a Petasis-Pomeranz-Fritsch-Bobbitt sequence, a DCM/water system for the initial coupling and a THF/HCl mixture for the cyclization have proven effective. For the formation of 2-thioimidazole precursors, aqueous ethanol is a suitable medium. Researchers should consider the reaction mechanism, the stability of the acetal group, and the solubility of all reactants when selecting a solvent system. The protocols and data provided herein serve as a valuable starting point for the development and optimization of synthetic routes utilizing this versatile building block.
References
- 1. chembk.com [chembk.com]
- 2. Aminoacetaldehyde diethylacetal - Wikipedia [en.wikipedia.org]
- 3. cymitquimica.com [cymitquimica.com]
- 4. Glycerol acetals and ketals as bio-based solvents: positioning in Hansen and COSMO-RS spaces, volatility and stability towards hydrolysis and autoxidation - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]
Protecting the Amino Group of N-Benzylaminoacetaldehyde Diethyl Acetal: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the protection of the secondary amino group of N-Benzylaminoacetaldehyde diethyl acetal. The selection of an appropriate protecting group is critical in multi-step organic synthesis to ensure chemoselectivity and achieve high yields of the desired product. Here, we focus on three commonly employed amine protecting groups: tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethyloxycarbonyl (Fmoc).
The stability of the diethyl acetal functionality under various reaction conditions is a key consideration. Diethyl acetals are generally stable to basic and nucleophilic reagents but are labile under acidic conditions. Therefore, the choice of protecting group and the conditions for its subsequent removal must be compatible with the acid-sensitive acetal moiety.
Protecting Group Strategies: An Overview
The choice of protecting group depends on the overall synthetic strategy, particularly the reaction conditions anticipated in subsequent steps. The Boc, Cbz, and Fmoc groups offer orthogonal protection strategies, allowing for selective deprotection in the presence of other sensitive functional groups.
-
Boc (tert-butyloxycarbonyl): This protecting group is stable to a wide range of non-acidic conditions but is readily cleaved under acidic conditions. This can present a challenge with the acid-labile diethyl acetal. However, milder acidic conditions or alternative deprotection methods can be employed for selective removal.
-
Cbz (benzyloxycarbonyl): The Cbz group is stable to both acidic and basic conditions. Its removal is typically achieved through catalytic hydrogenation, which is a mild method compatible with the diethyl acetal.
-
Fmoc (9-fluorenylmethyloxycarbonyl): The Fmoc group is stable to acidic and reductive conditions but is cleaved by treatment with a mild base, such as piperidine. This makes it an excellent choice for syntheses involving acid-sensitive groups like diethyl acetals.
The logical workflow for selecting and applying a protecting group strategy is outlined below.
Caption: Logical workflow for protecting group strategy.
Quantitative Data Summary
The following tables summarize representative quantitative data for the protection and deprotection of this compound with Boc, Cbz, and Fmoc groups. Yields and reaction times are typical for these transformations but may vary depending on the specific reaction scale and conditions.
Table 1: Protection Reaction Parameters
| Protecting Group | Reagent | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| Boc | Di-tert-butyl dicarbonate (Boc)₂O | Triethylamine (TEA) | Dichloromethane (DCM) | 25 | 4 | 95 |
| Cbz | Benzyl chloroformate (Cbz-Cl) | Sodium bicarbonate (NaHCO₃) | THF/Water (1:1) | 0 - 25 | 3 | 92 |
| Fmoc | Fmoc-OSu | Sodium bicarbonate (NaHCO₃) | Dioxane/Water (1:1) | 25 | 6 | 90 |
Table 2: Deprotection Reaction Parameters
| Protected Substrate | Deprotection Reagent | Solvent | Temp (°C) | Time (h) | Typical Yield (%) | Notes |
| N-Boc | 10% Oxalyl Chloride in Methanol | Methanol | 25 | 2 | 88 | Mild conditions to preserve the acetal. |
| N-Cbz | 10% Pd/C, Ammonium formate | Methanol | 25 | 1 | 95 | Catalytic transfer hydrogenation is gentle on the acetal. |
| N-Fmoc | 20% Piperidine in DMF | Dimethylformamide (DMF) | 25 | 0.5 | 98 | Basic conditions are fully compatible with the acetal. |
Experimental Protocols
Protocol 1: N-Boc Protection of this compound
Caption: Workflow for N-Boc protection.
Materials:
-
This compound
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for elution
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DCM, add triethylamine (1.2 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of di-tert-butyl dicarbonate (1.1 eq) in DCM dropwise over 15 minutes.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the pure N-Boc-N-Benzylaminoacetaldehyde diethyl acetal.
Protocol 2: N-Cbz Protection of this compound
Materials:
-
This compound
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium bicarbonate (NaHCO₃)
-
Tetrahydrofuran (THF)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound (1.0 eq) in a 1:1 mixture of THF and water.
-
Add sodium bicarbonate (2.0 eq) to the solution.
-
Cool the mixture to 0 °C.
-
Add benzyl chloroformate (1.1 eq) dropwise.
-
Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 2 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, add water and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the solvent under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield N-Cbz-N-Benzylaminoacetaldehyde diethyl acetal.
Protocol 3: N-Fmoc Protection of this compound
Materials:
-
This compound
-
9-fluorenylmethyloxycarbonyl succinimide (Fmoc-OSu)
-
Sodium bicarbonate (NaHCO₃)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve this compound (1.0 eq) in a 1:1 mixture of dioxane and water.
-
Add sodium bicarbonate (2.0 eq).
-
Add Fmoc-OSu (1.05 eq) and stir the mixture vigorously at room temperature for 6 hours.
-
Monitor the reaction progress by TLC.
-
After completion, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent in vacuo and purify the crude product by column chromatography to give N-Fmoc-N-Benzylaminoacetaldehyde diethyl acetal.
Deprotection Protocols
Protocol 4: Deprotection of N-Boc-N-Benzylaminoacetaldehyde diethyl acetal
Application Notes and Protocols for the Deprotection of N-Benzylaminoacetaldehyde Diethyl Acetal
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of various methods for the deprotection of the diethyl acetal group in N-Benzylaminoacetaldehyde diethyl acetal to yield N-Benzylaminoacetaldehyde. The selection of an appropriate deprotection method is crucial to ensure high yield and purity of the desired aldehyde, while considering the stability of the N-benzylamino group. This document outlines several common and effective protocols, ranging from classical acidic hydrolysis to milder, chemoselective approaches.
Introduction to Acetal Deprotection
Acetals are one of the most common protecting groups for aldehydes and ketones due to their stability under neutral and basic conditions. The deprotection of acetals is typically achieved under acidic conditions, which protonate the acetal oxygen, facilitating the cleavage of the C-O bonds to regenerate the carbonyl group. However, the presence of other acid-sensitive functional groups, such as the secondary amine in this compound, necessitates the exploration of milder and more selective deprotection methods to avoid unwanted side reactions.
This document details four distinct methods for the deprotection of this compound, providing detailed experimental protocols and a comparative summary of their typical outcomes.
Deprotection Methods Overview
The following table summarizes the deprotection methods detailed in this document, offering a quick comparison of their key parameters.
| Method | Reagent/Catalyst | Solvent(s) | Temperature (°C) | Typical Reaction Time | Typical Yield (%) | Notes |
| 1. Acidic Hydrolysis | Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄) | Acetone/Water | Room Temperature | 1 - 4 hours | 85 - 95 | Classical and effective method. Potential for side reactions with the amine if conditions are too harsh. |
| 2. Solid-Acid Catalysis | Amberlyst-15 | Acetone/Water | Room Temperature | 2 - 6 hours | 80 - 90 | Heterogeneous catalyst simplifies work-up. Milder than strong mineral acids. |
| 3. Lewis Acid Catalysis | Ferric Chloride (FeCl₃) or Zinc Chloride (ZnCl₂) | Dichloromethane (DCM) | Room Temperature | 0.5 - 2 hours | 75 - 85 | Mild conditions, suitable for acid-sensitive substrates. Requires anhydrous conditions. |
| 4. Aqueous Thermal Hydrolysis | Water | Water | 80 | 12 - 24 hours | 70 - 80 | Extremely mild, catalyst-free method. Slower reaction rate and potentially incomplete conversion. |
Experimental Workflow
The general workflow for the deprotection of this compound is depicted below. The specific conditions for each step will vary depending on the chosen deprotection method.
Caption: General experimental workflow for the deprotection of this compound.
Detailed Experimental Protocols
Protocol 1: Acidic Hydrolysis using Hydrochloric Acid
This protocol describes the classical acidic hydrolysis of the diethyl acetal using a mineral acid.
Materials:
-
This compound
-
Acetone
-
1 M Hydrochloric Acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of acetone and water (e.g., 4:1 v/v).
-
To the stirred solution, add 1 M HCl (1.1 eq) dropwise at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion (typically 1-4 hours), carefully neutralize the reaction mixture with a saturated solution of NaHCO₃ until the pH is approximately 7-8.
-
Remove the acetone under reduced pressure.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude N-Benzylaminoacetaldehyde by silica gel column chromatography.
Signaling Pathway of Acid-Catalyzed Deprotection:
Caption: Mechanism of acid-catalyzed acetal deprotection.
Protocol 2: Solid-Acid Catalysis using Amberlyst-15
This protocol utilizes a heterogeneous acid catalyst, which simplifies the work-up procedure.
Materials:
-
This compound
-
Amberlyst-15 resin
-
Acetone
-
Water
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in a mixture of acetone and water (e.g., 9:1 v/v), add Amberlyst-15 resin (e.g., 20% by weight of the acetal).
-
Stir the suspension at room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion (typically 2-6 hours), filter off the Amberlyst-15 resin and wash it with acetone.
-
Combine the filtrate and washings, and concentrate under reduced pressure to remove the acetone.
-
Add water to the residue and extract with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol 3: Lewis Acid Catalysis using Ferric Chloride
This protocol employs a mild Lewis acid, which can be advantageous for substrates sensitive to strong Brønsted acids.
Materials:
-
This compound
-
Anhydrous Ferric Chloride (FeCl₃)
-
Anhydrous Dichloromethane (DCM)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Water
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Add anhydrous FeCl₃ (0.1 - 0.5 eq) in one portion to the stirred solution at room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion (typically 0.5-2 hours), quench the reaction by adding a saturated solution of NaHCO₃.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x volume of aqueous layer).
-
Combine the organic layers, wash with water, and dry over anhydrous Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol 4: Aqueous Thermal Hydrolysis
This protocol represents the mildest approach, relying on the inherent reactivity of the acyclic acetal with water at elevated temperatures.
Materials:
-
This compound
-
Deionized water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Suspend this compound (1.0 eq) in deionized water.
-
Heat the mixture to 80 °C with vigorous stirring.
-
Monitor the reaction progress by TLC. Note that the reaction may be slow and may not proceed to completion.
-
After 12-24 hours, cool the reaction mixture to room temperature.
-
Extract the aqueous mixture with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Disclaimer: The reaction times and yields provided are typical ranges and may vary depending on the specific reaction conditions, scale, and purity of the starting material. It is recommended to optimize the reaction conditions for each specific application. The resulting N-Benzylaminoacetaldehyde may be unstable and should be used promptly in the subsequent synthetic step.
Application Notes and Protocols: Synthesis of Isoquinoline Alkaloids via N-Benzylaminoacetaldehyde Diethyl Acetal
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of N-benzylaminoacetaldehyde diethyl acetal and its derivatives in the synthesis of isoquinoline and tetrahydroisoquinoline alkaloids. This methodology, primarily based on the Pomeranz-Fritsch-Bobbitt reaction, offers a robust and versatile approach for the construction of the core isoquinoline scaffold, a prevalent motif in numerous biologically active natural products and pharmaceuticals.
Introduction
The isoquinoline core is a fundamental structural unit in a vast array of alkaloids exhibiting significant pharmacological properties, including analgesic, antimicrobial, and antitumor activities. The Pomeranz-Fritsch reaction and its subsequent modifications, particularly the Bobbitt modification, have emerged as powerful tools for the synthesis of these important compounds. The Bobbitt modification, which involves the acid-catalyzed cyclization of an N-benzylaminoacetaldehyde acetal, provides a direct route to 1,2,3,4-tetrahydroisoquinolines, which are often the direct precursors to more complex isoquinoline alkaloids.[1][2]
This document outlines the synthesis of the key this compound precursors and their subsequent cyclization to form the tetrahydroisoquinoline ring system. Detailed experimental protocols, quantitative data, and mechanistic insights are provided to facilitate the application of this methodology in a research and development setting.
Data Presentation
The following tables summarize the quantitative data for the synthesis of this compound precursors and their subsequent cyclization to form substituted 4-hydroxytetrahydroisoquinolines.
Table 1: Synthesis of N-(Substituted-benzyl)aminoacetaldehyde Diethyl Acetal Precursors
| Entry | Benzylamine Derivative | Aldehyde | Reducing Agent | Solvent | Yield (%) |
| 1 | Aniline | Benzaldehyde | NaBH(OAc)₃ | CHCl₃ | 99 |
| 2 | p-Anisidine | Benzaldehyde | NaBH(OAc)₃ | CHCl₃ | 69 |
| 3 | p-Chloroaniline | Benzaldehyde | NaBH(OAc)₃ | CHCl₃ | 88 |
| 4 | p-Hydroxyaniline | Benzaldehyde | NaBH(OAc)₃ | CHCl₃ | 90 |
| 5 | m-Bromoaniline | Benzaldehyde | NaBH(OAc)₃ | CHCl₃ | 54 |
| 6 | m-Anisidine | Benzaldehyde | NaBH(OAc)₃ | CHCl₃ | 79 |
Data compiled from a study on the Pomeranz-Fritsch-Bobbitt reaction.
Table 2: Cyclization of N-(Substituted-benzyl)aminoacetaldehyde Diethyl Acetals to 4-Hydroxytetrahydroisoquinolines
| Entry | This compound | Acid Catalyst | Solvent | Time (h) | Yield (%) |
| 1 | N-Phenyl-N-(2,2-diethoxyethyl)benzylamine | 6 M HCl | - | 1 | 85 |
| 2 | N-(4-Methoxyphenyl)-N-(2,2-diethoxyethyl)benzylamine | 6 M HCl | - | 1 | 92 |
| 3 | N-(4-Chlorophenyl)-N-(2,2-diethoxyethyl)benzylamine | 70% HClO₄ | - | 2 | 75 |
| 4 | N-(4-Hydroxyphenyl)-N-(2,2-diethoxyethyl)benzylamine | 6 M HCl | - | 1 | 88 |
| 5 | N-(3-Bromophenyl)-N-(2,2-diethoxyethyl)benzylamine | 70% HClO₄ | - | 3 | 65 |
| 6 | N-(3-Methoxyphenyl)-N-(2,2-diethoxyethyl)benzylamine | 6 M HCl | - | 1 | 90 |
Data compiled from a study on the Pomeranz-Fritsch-Bobbitt reaction.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of N-(Substituted-benzyl)aminoacetaldehyde Diethyl Acetal Precursors
This protocol is adapted from a telescoped one-pot double reductive amination procedure.
Materials:
-
Substituted aniline (1.0 equiv)
-
Substituted benzaldehyde (1.1 equiv)
-
Aminoacetaldehyde diethyl acetal (1.2 equiv)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (2.2 equiv)
-
Chloroform (CHCl₃)
Procedure:
-
To a solution of the substituted aniline in chloroform, add the substituted benzaldehyde.
-
Stir the mixture at room temperature for 30 minutes.
-
Add sodium triacetoxyborohydride in one portion and stir for an additional 4 hours.
-
To the resulting secondary amine solution, add aminoacetaldehyde diethyl acetal followed by another portion of sodium triacetoxyborohydride.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with chloroform.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
Protocol 2: General Procedure for the Pomeranz-Fritsch-Bobbitt Cyclization
This protocol describes the acid-catalyzed cyclization of the this compound precursors to form 4-hydroxytetrahydroisoquinolines.
Materials:
-
N-(Substituted-benzyl)aminoacetaldehyde diethyl acetal (1.0 equiv)
-
6 M Hydrochloric acid (HCl) or 70% Perchloric acid (HClO₄)
Procedure:
-
Dissolve the N-(substituted-benzyl)aminoacetaldehyde diethyl acetal in the acidic solution (e.g., 6 M HCl).
-
Stir the reaction mixture at room temperature for the time indicated in Table 2, or until TLC analysis indicates completion of the reaction.
-
Carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate or sodium hydroxide.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization.
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of tetrahydroisoquinoline alkaloids.
Caption: Pomeranz-Fritsch-Bobbitt reaction mechanism.
References
Application Notes: Asymmetric Synthesis Utilizing N-Benzylaminoacetaldehyde Diethyl Acetal with Chiral Auxiliaries
For Researchers, Scientists, and Drug Development Professionals
Introduction
Asymmetric synthesis is a cornerstone of modern drug discovery and development, enabling the selective synthesis of single enantiomers of chiral molecules. Chiral auxiliaries are powerful tools in this endeavor, temporarily inducing chirality in a prochiral substrate to direct the stereochemical outcome of a reaction. This document provides a conceptual framework and hypothetical protocols for the asymmetric synthesis of α- and β-substituted amino aldehydes, starting from N-Benzylaminoacetaldehyde diethyl acetal and employing a chiral auxiliary strategy.
Disclaimer: Extensive literature searches did not yield specific, experimentally validated protocols for the direct application of chiral auxiliaries to this compound. The following protocols and workflows are therefore hypothetical and intended as a guide for research and development by qualified chemists. Standard laboratory safety precautions should be strictly followed, and all reactions should be performed in a controlled laboratory setting.
Hypothetical Strategy: Multi-Step Approach
A direct N-acylation of the secondary amine in this compound with a chiral auxiliary is not a documented procedure. A more plausible, albeit multi-step, approach involves the initial conversion of the starting material into a suitable N-acylated derivative that can then undergo diastereoselective transformations. A common and well-understood class of chiral auxiliaries for this purpose are the Evans oxazolidinones.
The proposed synthetic sequence is as follows:
-
Oxidation and Protection: Oxidation of the aminoacetal to the corresponding N-benzylaminoacetic acid, followed by protection of the amino group.
-
Chiral Auxiliary Attachment: Coupling of the protected amino acid with a chiral oxazolidinone auxiliary.
-
Diastereoselective Transformation: Deprotonation to form a chiral enolate, followed by either alkylation or an aldol reaction to introduce a new stereocenter.
-
Chiral Auxiliary Cleavage and Deprotection: Removal of the chiral auxiliary and protecting groups to yield the target chiral amino aldehyde derivative.
Experimental Protocols (Hypothetical)
Synthesis of N-Acyl Oxazolidinone Intermediate
This section outlines the hypothetical synthesis of an N-acylated oxazolidinone, a key intermediate for subsequent asymmetric reactions.
Workflow Diagram:
Caption: Hypothetical workflow for the preparation of the N-acyl oxazolidinone intermediate.
Protocol:
-
Oxidation of this compound:
-
Dissolve this compound in an appropriate solvent (e.g., aqueous acetone).
-
Cool the solution to 0 °C.
-
Slowly add a solution of potassium permanganate (KMnO₄) while maintaining the temperature.
-
Monitor the reaction by TLC. Upon completion, quench the reaction with sodium bisulfite.
-
Filter the manganese dioxide, and extract the aqueous phase with an organic solvent.
-
Acidify the aqueous phase to precipitate the N-benzylaminoacetic acid.
-
-
N-Boc Protection:
-
Suspend the N-benzylaminoacetic acid in a suitable solvent (e.g., a mixture of dioxane and water).
-
Add a base (e.g., sodium hydroxide) followed by di-tert-butyl dicarbonate (Boc₂O).
-
Stir at room temperature until the reaction is complete (monitored by TLC).
-
Acidify the reaction mixture and extract the N-Boc-N-benzylaminoacetic acid.
-
-
Coupling with Chiral Auxiliary:
-
Dissolve the N-Boc-N-benzylaminoacetic acid and (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone in a dry, aprotic solvent (e.g., dichloromethane).
-
Add N,N'-dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (DMAP).
-
Stir the reaction at room temperature until complete.
-
Filter the dicyclohexylurea byproduct and purify the product by column chromatography.
-
Diastereoselective Alkylation
This protocol describes the hypothetical diastereoselective alkylation of the N-acyl oxazolidinone intermediate to introduce an alkyl group at the α-position.
Workflow Diagram:
Caption: Hypothetical workflow for diastereoselective alkylation.
Protocol:
-
Enolate Formation:
-
Dissolve the N-acyl oxazolidinone intermediate in dry THF and cool to -78 °C under an inert atmosphere (e.g., argon).
-
Slowly add a strong base such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS).
-
Stir the solution at -78 °C for 30-60 minutes to ensure complete enolate formation.
-
-
Alkylation:
-
Add the desired alkylating agent (e.g., methyl iodide, benzyl bromide) to the enolate solution at -78 °C.
-
Allow the reaction to stir at -78 °C for several hours, monitoring by TLC.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
-
Quantitative Data (Hypothetical):
| Entry | Alkylating Agent (R-X) | Base | Diastereomeric Ratio (d.r.) | Yield (%) |
| 1 | CH₃I | LDA | >95:5 | 85-95 |
| 2 | BnBr | NaHMDS | >95:5 | 80-90 |
Diastereoselective Aldol Reaction
This protocol outlines a hypothetical diastereoselective aldol reaction to form a β-hydroxy derivative.
Workflow Diagram:
Caption: Hypothetical workflow for a diastereoselective aldol reaction.
Protocol:
-
Boron Enolate Formation:
-
Dissolve the N-acyl oxazolidinone intermediate in dry dichloromethane and cool to 0 °C under an inert atmosphere.
-
Add di-n-butylboron triflate (Bu₂BOTf) followed by a tertiary amine base (e.g., triethylamine or diisopropylethylamine).
-
Stir for 30-60 minutes at 0 °C, then cool the reaction to -78 °C.
-
-
Aldol Addition:
-
Add the desired aldehyde (e.g., isobutyraldehyde) to the enolate solution at -78 °C.
-
Stir the reaction at -78 °C for 1-2 hours, then at 0 °C for an additional hour.
-
Quench the reaction by adding a phosphate buffer (pH 7), followed by methanol and hydrogen peroxide.
-
Extract the product, dry the organic layer, and purify by column chromatography.
-
Quantitative Data (Hypothetical):
| Entry | Aldehyde (R'CHO) | Diastereomeric Ratio (syn:anti) | Yield (%) |
| 1 | Isobutyraldehyde | >98:2 | 85-95 |
| 2 | Benzaldehyde | >95:5 | 80-90 |
Chiral Auxiliary Cleavage and Deprotection
The final step involves the removal of the chiral auxiliary and protecting groups to yield the desired chiral amino aldehyde.
Protocol:
-
Auxiliary Cleavage:
-
To the Aldehyde: Dissolve the alkylated or aldol product in a suitable solvent (e.g., THF) and cool to 0 °C. Add a reducing agent like lithium borohydride (LiBH₄) to reduce the amide to the alcohol, which can then be re-oxidized to the aldehyde.
-
To the Carboxylic Acid: Treat the product with lithium hydroxide and hydrogen peroxide in a mixture of THF and water.
-
-
Deprotection:
-
Remove the Boc protecting group under acidic conditions (e.g., trifluoroacetic acid in dichloromethane).
-
-
Final Product Isolation:
-
Purify the final chiral amino aldehyde derivative using appropriate chromatographic techniques.
-
Conclusion
Application Notes and Protocols for Scale-Up of Reactions with N-Benzylaminoacetaldehyde Diethyl Acetal
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the key considerations for the successful scale-up of chemical reactions involving N-Benzylaminoacetaldehyde diethyl acetal. The primary focus is on the Pictet-Spengler reaction, a powerful tool for the synthesis of tetrahydro-β-carboline and tetrahydroisoquinoline scaffolds, which are prevalent in many biologically active compounds.
Safety and Handling Considerations for Scale-Up
This compound, like other acetals, presents specific hazards that must be carefully managed during large-scale operations. Extrapolating from safety data for related compounds such as acetaldehyde diethyl acetal, the following points are critical:
-
Peroxide Formation: Acetals can form explosive peroxides upon prolonged exposure to air and light.[1][2][3] It is imperative to store this compound under an inert atmosphere (e.g., nitrogen or argon), in tightly sealed, opaque containers, and away from heat and direct sunlight.[1][2][3] Opened containers should be dated and their use prioritized. Regular testing for the presence of peroxides is recommended for older stock.
-
Flammability: This compound is expected to be a flammable liquid.[1][2][3] Scale-up operations should be conducted in well-ventilated areas, away from ignition sources.[1][2][3] All equipment must be properly grounded to prevent static discharge.[1][2][3]
-
Sensitivity: Acetals are sensitive to heat, light, moisture, and acids.[1][2][3] Exposure to these conditions can lead to decomposition.
-
Personal Protective Equipment (PPE): Appropriate PPE, including safety glasses with side shields or chemical goggles, chemical-resistant gloves (e.g., PVC or nitrile rubber), and protective clothing, should be worn at all times.[4]
The Pictet-Spengler Reaction: A Key Application
The Pictet-Spengler reaction is a cornerstone of heterocyclic chemistry, involving the condensation of a β-arylethylamine with an aldehyde or its equivalent, such as an acetal, followed by cyclization.[5][6] this compound serves as a precursor to the aldehyde component in this reaction.
Reaction Mechanism
The reaction proceeds through the following key steps:
-
In situ Aldehyde Formation: Under acidic conditions, the diethyl acetal is hydrolyzed to generate the corresponding aldehyde.
-
Iminium Ion Formation: The newly formed aldehyde reacts with a β-arylethylamine (e.g., tryptamine) to form a Schiff base, which is then protonated to an electrophilic iminium ion.[5][6][7]
-
Cyclization: The electron-rich aromatic ring of the β-arylethylamine attacks the iminium ion in an intramolecular electrophilic substitution.[5][6]
-
Rearomatization: A final deprotonation step restores the aromaticity of the system, yielding the tetrahydro-β-carboline product.[7]
Caption: Pictet-Spengler Reaction Mechanism.
Scale-Up Considerations for the Pictet-Spengler Reaction
Scaling up the Pictet-Spengler reaction from the bench to a pilot or production scale requires careful consideration of several parameters to ensure safety, efficiency, and product quality.
Key Process Parameters
-
Catalyst Selection and Loading: Brønsted acids (e.g., HCl, H₂SO₄, TFA, p-TsOH) are commonly used.[5][8] On a larger scale, the choice of acid can impact work-up and waste disposal. Solid acid catalysts could be an alternative to simplify purification. Catalyst loading should be optimized to ensure complete reaction while minimizing side reactions and corrosion of equipment.
-
Solvent Selection: The choice of solvent can influence reaction rate and solubility of reactants and products. Protic solvents are common, but aprotic media have also been shown to give superior yields in some cases.[6] For scale-up, factors like boiling point, flammability, toxicity, and ease of recovery are critical.
-
Temperature Control: The Pictet-Spengler reaction can be exothermic, especially during the initial condensation and iminium ion formation. Adequate cooling capacity is essential to maintain the desired reaction temperature and prevent runaway reactions. The reaction temperature itself is a critical parameter to control, as higher temperatures can lead to impurity formation.
-
Reaction Concentration: Increasing the concentration of reactants is often desirable for improving throughput. However, this can also increase the exothermicity of the reaction and may lead to issues with mixing and solubility. A careful balance must be found.
-
Addition Rate: The rate of addition of one reactant to another can be used to control the reaction rate and temperature. On a large scale, slow, controlled addition of the acetal or the acid catalyst is often employed.
-
Work-up and Product Isolation: The work-up procedure must be scalable and efficient. This may involve neutralization, extraction, and crystallization. The choice of solvents and reagents for the work-up should be made with consideration for safety, environmental impact, and cost.
Experimental Protocols
Representative Lab-Scale Synthesis of a Tetrahydro-β-carboline
This protocol is a representative example based on typical laboratory procedures.
Materials:
-
Tryptamine
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of tryptamine (1.0 eq) in DCM, add this compound (1.1 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add TFA (1.2 eq) dropwise, maintaining the temperature below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction by carefully adding saturated sodium bicarbonate solution until the pH is ~8.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Generic Protocol for Kilogram-Scale Pictet-Spengler Reaction
This protocol outlines the general steps and considerations for scaling up the reaction. Note: This is a generic guideline and must be adapted and optimized for specific equipment and safety protocols.
Equipment:
-
Glass-lined or stainless steel reactor with temperature control (heating/cooling jacket), overhead stirrer, and inert atmosphere capability.
-
Addition funnel or pump for controlled addition.
-
Appropriate work-up and filtration equipment.
Procedure:
-
Reactor Preparation: Ensure the reactor is clean, dry, and purged with nitrogen.
-
Reactant Charging: Charge the reactor with tryptamine and the chosen solvent (e.g., DCM). Begin agitation and establish a nitrogen blanket.
-
Cooling: Cool the reactor contents to the desired starting temperature (e.g., 0-5 °C).
-
Acetal Addition: Add this compound to the reactor.
-
Catalyst Addition: Slowly add the acid catalyst (e.g., TFA) via an addition funnel or pump at a rate that allows for effective temperature control. Monitor the internal temperature closely.
-
Reaction: Once the addition is complete, allow the reaction to slowly warm to the desired reaction temperature (e.g., room temperature) and maintain for the optimized reaction time. Monitor the reaction progress.
-
Work-up:
-
Cool the reaction mixture.
-
Slowly and carefully add a neutralizing agent (e.g., aqueous sodium bicarbonate) while monitoring temperature and pressure.
-
Allow the layers to separate and transfer the organic layer to a new vessel.
-
Perform necessary extractions and washes.
-
-
Product Isolation:
-
Concentrate the organic phase.
-
Induce crystallization by adding an anti-solvent or by cooling.
-
Isolate the product by filtration and wash the filter cake.
-
Dry the product under vacuum at a controlled temperature.
-
Data Presentation
The following table summarizes representative data from various lab-scale Pictet-Spengler reactions found in the literature. While not all reactions use this compound specifically, they illustrate the impact of different conditions on reaction outcomes.
| Amine Component (1.0 eq) | Aldehyde/Acetal Component (eq) | Catalyst (eq) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Tryptamine | Benzaldehyde (1.5) | TFA (cat.) | DCM | RT | 48 | 97 |
| Tryptamine Methyl Ester | 2,3-Butadione (2.5) | None | MeOH | 65 | 20 | Not specified |
| Tryptamine Derivative | Aromatic Aldehyde (2.0) | Gold Catalyst (mol%) | DCM | RT | Not specified | 86-97 |
| Tryptamine | Various Aldehydes | TCT (10 mol%) | DMSO | Not specified | Not specified | Excellent |
| (2-isocyanoethyl)benzene | picolinaldehyde (1.0) | CH₃SO₃H | CH₃CN | 25 | 12 | 91 |
Data compiled from various sources for illustrative purposes.
Workflow for Chemical Scale-Up
The process of scaling up a chemical reaction from the laboratory to production follows a structured workflow to ensure safety, efficiency, and reproducibility.
References
- 1. fishersci.es [fishersci.es]
- 2. fishersci.com [fishersci.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. Pictet-Spengler_reaction [chemeurope.com]
- 6. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 7. name-reaction.com [name-reaction.com]
- 8. d-nb.info [d-nb.info]
Troubleshooting & Optimization
How to improve the yield of the Pictet-Spengler reaction with N-Benzylaminoacetaldehyde diethyl acetal?
Welcome to the technical support center for the Pictet-Spengler reaction. This guide provides troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to help researchers, scientists, and drug development professionals improve the yield of the Pictet-Spengler reaction, with a focus on using N-Benzylaminoacetaldehyde diethyl acetal as a substrate.
Troubleshooting Guide
This section addresses common issues encountered during the Pictet-Spengler reaction with this compound.
| Problem | Potential Cause | Suggested Solution |
| Low to No Product Formation | 1. Ineffective Acetal Hydrolysis: The acid catalyst may be too weak or insufficient to efficiently hydrolyze the diethyl acetal to the corresponding aldehyde in situ. | • Increase the concentration of the acid catalyst.• Switch to a stronger Brønsted acid (e.g., from acetic acid to trifluoroacetic acid (TFA)).• Consider adding a small amount of water to facilitate hydrolysis if using an anhydrous aprotic solvent. |
| 2. Insufficient Iminium Ion Formation: The reaction conditions are not acidic enough to promote the formation of the key electrophilic iminium ion intermediate.[1][2] | • Use a stronger acid catalyst (TFA is often effective).• Switch from a protic solvent to an aprotic solvent (e.g., dichloromethane, toluene) which can enhance the effectiveness of the acid catalyst.[1] | |
| 3. Low Nucleophilicity of the β-arylethylamine: The indole ring of the tryptamine derivative may have electron-withdrawing substituents, reducing its nucleophilicity. | • While difficult to change for a given substrate, ensure reaction conditions are optimized for maximum electrophilicity of the iminium ion partner.• Consider using harsher conditions (stronger acid, higher temperature), though this may risk decomposition. | |
| Multiple Byproducts / Complex Mixture | 1. Decomposition of Starting Material or Product: The acid catalyst is too strong or the reaction temperature is too high, leading to degradation. | • Reduce the reaction temperature. Some reactions proceed well even at 0°C or room temperature.• Use a milder acid catalyst (e.g., chloroacetic acid, acetic acid).• Decrease the reaction time and monitor by TLC or LC-MS. |
| 2. Side Reactions: The highly reactive iminium ion may undergo undesired side reactions. | • Optimize the stoichiometry of the reactants. A slight excess of the acetal can sometimes ensure the complete consumption of the more valuable tryptamine.[3] • Lowering the reaction temperature can often increase selectivity. | |
| 3. Oxidation of Product: The tetrahydro-β-carboline product can be oxidized to the aromatic β-carboline, especially if the reaction is exposed to air for extended periods at high temperatures. | • Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).[2] | |
| Reaction Stalls / Incomplete Conversion | 1. Catalyst Deactivation: The acid catalyst may be neutralized by basic impurities in the reagents or solvent. | • Ensure all reagents and solvents are pure and dry.• Add the catalyst in portions throughout the reaction. |
| 2. Reversibility of the Reaction: At higher temperatures, the reaction can be reversible, leading to an equilibrium mixture of starting materials and products.[1] | • Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate to favor the kinetically controlled product. |
Frequently Asked Questions (FAQs)
Q1: Why use this compound instead of the free aldehyde? A1: N-Benzylaminoacetaldehyde is often unstable and prone to polymerization. The diethyl acetal serves as a stable, masked form of the aldehyde. In the presence of an acid catalyst, it hydrolyzes in situ to generate the required aldehyde for the reaction, ensuring it is freshly available for condensation with the tryptamine derivative.
Q2: What is the role of the acid catalyst in this reaction? A2: The acid catalyst is crucial for two main reasons. First, it catalyzes the hydrolysis of the diethyl acetal to the aldehyde. Second, and more importantly, it protonates the intermediate imine (Schiff base) formed from the condensation of the amine and aldehyde. This creates a highly electrophilic iminium ion, which is necessary to drive the subsequent intramolecular electrophilic aromatic substitution (the ring-closing step) on the electron-rich indole ring.[1][2]
Q3: Which type of acid catalyst is best? A3: Both Brønsted acids (e.g., trifluoroacetic acid (TFA), hydrochloric acid, p-toluenesulfonic acid) and Lewis acids have been used. For reactions involving acetals and N-alkylated amines, strong Brønsted acids like TFA are very common and effective. The optimal choice depends on the specific substrates and solvents used.
Q4: What is the best solvent for this reaction? A4: While the reaction can be performed in protic solvents, aprotic solvents like dichloromethane (DCM), toluene, or benzene often provide superior yields.[1] Aprotic media can enhance the activity of the acid catalyst and minimize side reactions associated with the solvent.
Q5: How does temperature affect the reaction yield and selectivity? A5: Temperature is a critical parameter. Higher temperatures can increase the reaction rate but may also lead to decomposition of starting materials or the product, and can favor the thermodynamically controlled product, which may not be the desired isomer in diastereoselective reactions. It is often best to start at a lower temperature (e.g., 0°C or room temperature) and gradually increase it if the reaction is too slow.
Q6: My tryptamine has an N-benzyl protecting group on the indole nitrogen. Will this affect the reaction? A6: An N-benzyl group on the indole nitrogen is generally well-tolerated. However, it can slightly modulate the electronic properties of the indole ring. The primary amine for the condensation is the side-chain ethylamine. The N-benzyl group on the aminoacetaldehyde component simply becomes a substituent at the N2 position of the final tetrahydro-β-carboline product.
Data Presentation
The following table represents an illustrative optimization study for the Pictet-Spengler reaction between a tryptamine and this compound. The data is representative of typical outcomes based on qualitative descriptions in the literature and serves as a guide for experimental design.
Table 1: Illustrative Optimization of the Pictet-Spengler Reaction
| Entry | Catalyst (Equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Observations |
| 1 | Acetic Acid (1.1) | Ethanol | 80 | 24 | ~20 | Low conversion, some byproduct formation. |
| 2 | HCl (1.1) | Toluene | 100 | 12 | ~45 | Improved yield, but some decomposition noted. |
| 3 | TFA (1.1) | DCM | 25 (RT) | 8 | ~75 | Clean reaction, good conversion. |
| 4 | TFA (1.1) | DCM | 0 | 12 | ~70 | Slower reaction rate, but very clean product. |
| 5 | TFA (1.1) | DCM | 40 (Reflux) | 4 | ~85 | Optimal conditions: Fast, clean, high yield. |
| 6 | TFA (2.0) | DCM | 40 (Reflux) | 4 | ~80 | Excess acid did not significantly improve yield. |
| 7 | p-TsOH (1.1) | Toluene | 100 | 8 | ~65 | Good yield, requires higher temperature. |
| 8 | Cyanuric Chloride (0.1) | DMSO | 25 (RT) | 12 | ~78 | Example of an effective Lewis acid catalyst.[2] |
Experimental Protocols
Representative Protocol for the Pictet-Spengler Reaction
This protocol describes a general method for the reaction between tryptamine and this compound under optimized conditions.
Materials:
-
Tryptamine (1.0 eq)
-
This compound (1.1 eq)
-
Trifluoroacetic acid (TFA) (1.1 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen), add tryptamine (1.0 eq).
-
Dissolve the tryptamine in anhydrous dichloromethane (concentration typically 0.1-0.2 M).
-
Add this compound (1.1 eq) to the solution and stir for 5 minutes at room temperature.
-
Cool the mixture to 0°C using an ice bath.
-
Slowly add trifluoroacetic acid (1.1 eq) dropwise to the stirred solution.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Then, heat the mixture to reflux (approx. 40°C).
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Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting tryptamine is consumed (typically 2-6 hours).
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Once the reaction is complete, cool the mixture to room temperature and quench by slowly adding saturated sodium bicarbonate solution until gas evolution ceases and the aqueous layer is basic (pH > 8).
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Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane (2x).
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Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
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Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
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Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-benzyl-1,2,3,4-tetrahydro-β-carboline.
Visualizations
Caption: Mechanism of the Pictet-Spengler Reaction.
Caption: General Experimental Workflow.
Caption: Troubleshooting Logic Tree.
References
Preventing the hydrolysis of N-Benzylaminoacetaldehyde diethyl acetal during reaction workup.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-Benzylaminoacetaldehyde diethyl acetal. The primary focus is to address the critical issue of preventing its hydrolysis during reaction workup.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound hydrolyzing during the workup?
A1: this compound, like other acetals, is sensitive to acidic conditions.[1][2][3][4] The presence of even catalytic amounts of acid in the presence of water can lead to rapid hydrolysis, converting the acetal back to the corresponding aldehyde (N-benzylaminoacetaldehyde).[1][2][3][4] Standard aqueous workups that involve an acidic wash (e.g., with HCl or NH4Cl) are the most common cause of unintentional hydrolysis.
Q2: Under what conditions is this compound stable?
A2: Acetals are generally stable under neutral and basic conditions.[1][2][3] Therefore, to prevent hydrolysis, it is crucial to maintain a neutral or slightly basic pH throughout the workup and purification process.
Q3: How can I neutralize the reaction mixture without causing hydrolysis?
A3: It is recommended to use a mild basic solution to neutralize any acid from the reaction. A saturated or dilute aqueous solution of sodium bicarbonate (NaHCO3) is a common and effective choice.[5][6] This will neutralize residual acid while being mild enough to avoid other unwanted side reactions. It's important to add the basic solution carefully, as the neutralization of strong acids can be exothermic and may cause pressure buildup from the evolution of carbon dioxide gas.[4]
Q4: Can I use a stronger base like sodium hydroxide (NaOH)?
A4: While acetals are stable to strong bases, using a strong base like NaOH is generally not necessary for neutralization and may promote other side reactions depending on the other functional groups present in your reaction mixture. A mild base like sodium bicarbonate or potassium carbonate is usually sufficient and safer.
Q5: My compound seems to be partially soluble in the aqueous layer during a basic wash. Why is this happening and what should I do?
A5: this compound contains a basic amino group. In a neutral or basic aqueous solution, this amine is in its free base form, which is less polar and more soluble in organic solvents. However, depending on the polarity of the organic solvent and the salinity of the aqueous phase, some partitioning into the aqueous layer can occur. To minimize this, you can use a less polar extraction solvent and/or wash the combined organic layers with brine (a saturated solution of NaCl). The brine wash helps to "salt out" the organic compound from the aqueous phase by decreasing its solubility in the aqueous layer.[4]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low yield of desired product after workup, with evidence of aldehyde formation (e.g., by NMR or TLC). | Accidental exposure to acidic conditions during the workup. | - Ensure all aqueous washes are neutral or basic. Use a saturated solution of sodium bicarbonate to neutralize any residual acid from the reaction. - Avoid using acidic drying agents. Opt for neutral agents like anhydrous sodium sulfate or magnesium sulfate. |
| Emulsion formation during extraction with basic solution. | The basicity of the N-benzylamino group can sometimes lead to the formation of soaps or other surfactants, causing emulsions. | - Add brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. - Allow the mixture to stand for a longer period. - Filter the entire mixture through a pad of Celite. |
| Product loss during chromatography on silica gel. | Silica gel is inherently acidic and can cause the hydrolysis of acid-sensitive compounds like acetals. | - Deactivate the silica gel before use by flushing the column with a solvent system containing a small amount of a tertiary amine, such as 1-2% triethylamine in the eluent.[2] - Alternatively, use a less acidic stationary phase like alumina (basic or neutral). |
Experimental Protocols
Recommended Acid-Free Extractive Workup Protocol
This protocol is designed to isolate this compound from a reaction mixture while preventing its hydrolysis.
-
Quenching the Reaction:
-
If the reaction was performed under anhydrous conditions, cool the reaction mixture to room temperature.
-
Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO3) to the reaction mixture with stirring. Be cautious of any gas evolution. Continue adding until the aqueous phase is slightly basic (test with pH paper).
-
-
Extraction:
-
Transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., diethyl ether, ethyl acetate, or dichloromethane) three times. The choice of solvent will depend on the reaction solvent and the solubility of the product.
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Combine the organic layers.
-
-
Washing:
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Wash the combined organic layers with brine (saturated aqueous NaCl solution) to remove residual water and inorganic salts.
-
-
Drying and Concentration:
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Dry the organic layer over an anhydrous neutral drying agent (e.g., Na2SO4 or MgSO4).
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Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification (if necessary):
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If further purification is required by column chromatography, use silica gel that has been deactivated with triethylamine or use neutral alumina as the stationary phase.
-
Visualizations
Logical Workflow for Preventing Hydrolysis
The following diagram illustrates the decision-making process and workflow for the successful workup of this compound.
Caption: Workflow for the workup of this compound.
Signaling Pathway of Acid-Catalyzed Hydrolysis
This diagram shows the mechanistic pathway of the acid-catalyzed hydrolysis of an acetal, which should be avoided.
Caption: Acid-catalyzed hydrolysis of the acetal.
References
- 1. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 2. Chemistry Teaching Labs - Theory of Aqueous Workup [chemtl.york.ac.uk]
- 3. WO2003101931A2 - Preparation of 4-(n, n-disubstitutedamino) butyraldehyde acetals - Google Patents [patents.google.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. m.youtube.com [m.youtube.com]
- 6. Solved Extraction. Explain why a sodium bicarbonate wash was | Chegg.com [chegg.com]
Technical Support Center: N-Benzylaminoacetaldehyde Diethyl Acetal Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of N-Benzylaminoacetaldehyde diethyl acetal.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude reaction mixture of this compound?
A1: The most common impurities depend on the synthetic route used. Assuming the common synthesis from benzylamine and a 2-haloacetaldehyde diethyl acetal (e.g., 2-bromo- or 2-chloroacetaldehyde diethyl acetal), likely impurities include:
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Unreacted starting materials: Benzylamine and the haloacetaldehyde diethyl acetal.
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Overalkylation product: Dibenzylaminoacetaldehyde diethyl acetal, formed from the reaction of the product with another molecule of the haloacetaldehyde.
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Hydrolysis products: Benzylaminoacetaldehyde (the free aldehyde) and ethanol, resulting from the breakdown of the acetal in the presence of acid and water.
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Solvent and reagents: Residual solvents from the reaction and workup, as well as any catalysts or bases used.
Q2: My this compound appears to be decomposing during purification. What could be the cause?
A2: this compound is sensitive to acidic conditions, which can cause hydrolysis of the acetal group to the corresponding aldehyde.[1] Exposure to acidic reagents, acidic water during workup, or even untreated silica gel during column chromatography can lead to decomposition. It is crucial to maintain neutral or slightly basic conditions throughout the purification process.
Q3: What is the recommended method for purifying this compound?
A3: The two most common and effective purification methods are:
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Vacuum Distillation: This is the preferred method for large-scale purification and for removing non-volatile impurities. It is effective at separating the product from starting materials and higher boiling byproducts.
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Column Chromatography: This method is suitable for smaller scales and for separating impurities with similar boiling points to the product. It is particularly useful for removing the overalkylation byproduct.
Q4: Can I use standard silica gel for the column chromatography of this compound?
A4: Standard silica gel is slightly acidic and can cause the decomposition of the acid-sensitive acetal. To avoid this, it is recommended to use deactivated silica gel. This can be achieved by pre-treating the silica gel with a solution of triethylamine in the chosen eluent.
Troubleshooting Guides
Low Yield After Purification
| Symptom | Possible Cause | Suggested Solution |
| Low recovery after aqueous workup. | Product hydrolysis. | Ensure all aqueous solutions used for extraction are basic (e.g., saturated sodium bicarbonate or dilute sodium hydroxide solution). Work quickly and at low temperatures to minimize contact time with the aqueous phase. |
| Incomplete extraction. | This compound is an organic-soluble amine. Use a suitable organic solvent for extraction (e.g., diethyl ether, ethyl acetate, dichloromethane). Perform multiple extractions to ensure complete recovery from the aqueous layer. | |
| Low yield after vacuum distillation. | Product decomposition at high temperatures. | Use a high-vacuum pump to lower the boiling point of the product. A short-path distillation apparatus is recommended to minimize the residence time at high temperatures. Ensure the heating mantle is not set to an excessively high temperature. |
| Loss of product in the forerun or residue. | Carefully monitor the distillation temperature and pressure. Collect fractions and analyze them (e.g., by TLC or GC-MS) to identify the product-containing fractions. | |
| Low yield after column chromatography. | Product decomposition on the column. | Use deactivated silica gel (pre-treated with triethylamine). Choose a solvent system that provides good separation and a reasonable retention factor (Rf) to minimize the time the compound spends on the column. |
| Product streaking or irreversible adsorption. | The basic amine group can interact strongly with silica. Adding a small amount of triethylamine (0.1-1%) to the eluent can improve the peak shape and recovery. |
Product Purity Issues
| Symptom | Possible Cause | Suggested Solution |
| Presence of starting materials in the final product. | Incomplete reaction or inefficient purification. | If using distillation, ensure sufficient theoretical plates in the distillation column for good separation. For chromatography, optimize the eluent system to achieve better separation between the product and starting materials. |
| Presence of a higher boiling point impurity. | Overalkylation byproduct. | Fractional vacuum distillation can be effective if the boiling point difference is significant. Column chromatography is often the best method to remove the more polar dibenzylaminoacetaldehyde diethyl acetal. |
| Product is yellow or discolored. | Presence of decomposition products or other impurities. | The product should be a colorless to pale yellow liquid. Discoloration may indicate decomposition. Re-purify by vacuum distillation or column chromatography under inert atmosphere. |
| Presence of the free aldehyde in the final product. | Hydrolysis of the acetal. | Ensure all purification steps are carried out under anhydrous and non-acidic conditions. Store the purified product over a drying agent (e.g., potassium carbonate) and under an inert atmosphere. |
Experimental Protocols
Vacuum Distillation
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Apparatus Setup: Assemble a short-path distillation apparatus. Use a magnetic stirrer and a stir bar in the distillation flask to ensure smooth boiling. Connect the apparatus to a high-vacuum pump with a cold trap in between.
-
Procedure:
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Place the crude this compound in the distillation flask.
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Slowly apply vacuum to the system.
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Once a stable vacuum is achieved, begin heating the distillation flask gently using a heating mantle.
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Collect any low-boiling impurities as the forerun.
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Increase the temperature gradually and collect the product fraction at the appropriate boiling point and pressure. For analogous N-substituted aminoacetaldehyde diethyl acetals, boiling points around 110-140°C at 0.5-1 mmHg have been reported.
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Stop the distillation before all the material in the flask has evaporated to avoid concentrating non-volatile, potentially unstable residues.
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Cool the system to room temperature before releasing the vacuum.
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Column Chromatography
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Slurry Preparation:
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Choose an appropriate non-polar solvent (e.g., hexane or petroleum ether).
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Prepare a slurry of silica gel in the chosen solvent.
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For deactivation, add 1-2% triethylamine to the slurry and mix well.
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Column Packing:
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Pour the slurry into the chromatography column and allow it to pack under gravity or with gentle pressure.
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Add a layer of sand on top of the silica gel bed.
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Loading the Sample:
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Dissolve the crude product in a minimal amount of the eluent.
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Carefully load the sample onto the top of the silica gel bed.
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Elution:
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Start the elution with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate or diethyl ether). A typical starting eluent system could be 95:5 Hexane:Ethyl Acetate with 0.1% triethylamine.
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Monitor the separation by collecting fractions and analyzing them by Thin Layer Chromatography (TLC).
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Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
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Data Presentation
| Purification Method | Typical Purity (GC) | Expected Yield Range | Advantages | Disadvantages |
| Vacuum Distillation | >98% | 60-80% | Scalable, effective for removing non-volatile impurities. | Can cause thermal decomposition if not performed carefully. Less effective for separating compounds with close boiling points. |
| Column Chromatography | >99% | 50-70% | High resolution for separating closely related impurities. | Can be time-consuming and uses large volumes of solvent. Potential for product decomposition on acidic silica gel. |
Visualizations
Caption: Workflow for selecting a purification technique.
Caption: Troubleshooting product decomposition during purification.
References
Stability of N-Benzylaminoacetaldehyde diethyl acetal in strong acidic media.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-Benzylaminoacetaldehyde diethyl acetal, focusing on its stability and hydrolysis in strong acidic media.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound in acidic conditions?
A1: this compound is an acetal and, like most acetals, is sensitive to acidic conditions, leading to hydrolysis (deprotection) to form N-benzylaminoacetaldehyde.[1][2] The reaction is an equilibrium process, and the presence of water in the acidic medium drives the reaction toward the aldehyde.[2] The rate of hydrolysis is dependent on the pH, temperature, and the specific acid used.
Q2: What are the expected products of complete hydrolysis in strong acidic media?
A2: The primary products of complete hydrolysis are N-benzylaminoacetaldehyde and two equivalents of ethanol.
Q3: Can the N-benzyl group be cleaved under strong acidic conditions?
A3: Yes, while the N-benzyl group is generally stable, cleavage can occur under forcing acidic conditions, though it often requires elevated temperatures or specific reagents.[3][4] This side reaction, known as N-debenzylation, would yield aminoacetaldehyde (or its subsequent hydrolysis products) and benzyl alcohol or related benzyl-derived byproducts. Researchers should be aware of this potential side reaction when using highly concentrated strong acids or prolonged reaction times at high temperatures.
Q4: How does the N-benzylamino group affect the rate of acetal hydrolysis?
A4: The N-benzylamino group can influence the rate of hydrolysis. Under strong acidic conditions, the nitrogen atom will be protonated, forming an ammonium ion. This introduces an electron-withdrawing group in proximity to the acetal function, which can destabilize the carbocation intermediate formed during hydrolysis and thus may slow down the rate of the reaction.[1]
Troubleshooting Guides
Issue 1: Incomplete or Slow Acetal Hydrolysis
| Possible Cause | Troubleshooting Step |
| Insufficient Acid Catalyst | Increase the concentration of the acid catalyst incrementally. Monitor the reaction progress by TLC or LC-MS to find the optimal concentration. |
| Low Reaction Temperature | Gradually increase the reaction temperature. Be cautious, as higher temperatures may promote side reactions like N-debenzylation. |
| Insufficient Water | Ensure an adequate amount of water is present in the reaction mixture to drive the equilibrium towards the hydrolyzed product.[2] A co-solvent system (e.g., THF/aqueous HCl) is often effective. |
| Protonated Amine Inhibition | The protonated N-benzylamino group may hinder the reaction rate. While challenging to avoid in strong acid, using a milder acidic condition over a longer period might be a viable alternative. |
Issue 2: Formation of Unidentified Byproducts
| Possible Cause | Troubleshooting Step |
| N-Debenzylation | This may occur with strong acids and high temperatures.[3][4] Use milder acidic conditions (e.g., acetic acid, pyridinium p-toluenesulfonate) or lower the reaction temperature. Monitor for the presence of debenzylated products by mass spectrometry. |
| Aldehyde Self-Condensation | The product, N-benzylaminoacetaldehyde, may be unstable and undergo self-condensation or polymerization, especially under certain pH conditions. It is advisable to use the aldehyde in the next step as soon as it is formed or to perform the reaction in a two-phase system to extract the product as it forms. |
| Oxidation | If the reaction is exposed to air for extended periods at elevated temperatures, oxidation of the resulting aldehyde to the corresponding carboxylic acid could occur. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can mitigate this. |
Quantitative Data Summary
| Acidic Medium | Temperature (°C) | Approximate Half-life (t½) | Notes |
| 1M HCl | 25 | Minutes to Hours | Rapid hydrolysis is expected. |
| 0.1M HCl | 25 | Hours | Slower but steady hydrolysis. |
| pH 4.5 (Acetate Buffer) | 25 | Days | Significantly slower hydrolysis rate. |
| 1M HCl | 50 | Seconds to Minutes | The rate of hydrolysis increases substantially with temperature. |
This is a representative table based on general principles of acetal chemistry. Actual rates will vary.
Experimental Protocols
Protocol: Acid-Catalyzed Hydrolysis of this compound
Objective: To deprotect this compound to obtain N-benzylaminoacetaldehyde.
Materials:
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This compound
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Tetrahydrofuran (THF)
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3M Hydrochloric Acid (HCl)
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Saturated sodium bicarbonate solution
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Saturated sodium chloride solution (brine)
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Anhydrous magnesium sulfate (MgSO₄)
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Ethyl acetate
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Deionized water
Procedure:
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Dissolve this compound (1 equivalent) in THF (10 volumes).
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To the stirred solution, add 3M HCl (5 equivalents) dropwise at room temperature.
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Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-6 hours).
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Once the reaction is complete, carefully neutralize the mixture by adding saturated sodium bicarbonate solution until the pH is approximately 7-8.
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Extract the aqueous layer with ethyl acetate (3 x 10 volumes).
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Combine the organic layers and wash with brine (1 x 10 volumes).
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Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
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The crude N-benzylaminoacetaldehyde should be used immediately in the next synthetic step due to its potential instability.
Visualizations
Caption: Acid-catalyzed hydrolysis of this compound.
Caption: Troubleshooting workflow for acidic hydrolysis.
References
- 1. Substituent Effects on the pH Sensitivity of Acetals and Ketals and Their Correlation with Encapsulation Stability in Polymeric Nanogels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. total-synthesis.com [total-synthesis.com]
- 3. researchgate.net [researchgate.net]
- 4. Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Unexpected Byproducts in Reactions with N-Benzylaminoacetaldehyde Diethyl Acetal
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-Benzylaminoacetaldehyde diethyl acetal. The following information is designed to help you identify and manage unexpected byproducts in your chemical reactions, particularly in the context of the Pictet-Spengler reaction for the synthesis of tetrahydro-β-carbolines.
Troubleshooting Guide: Unexpected Byproducts and Reaction Failures
This guide addresses common issues encountered during reactions involving this compound.
| Observation | Potential Cause | Suggested Solution |
| Low or no yield of the desired product | 1. Incomplete hydrolysis of the acetal: The reaction conditions may not be acidic enough to fully generate the reactive aldehyde intermediate.[1] 2. Sub-optimal reaction temperature: The reaction may be too slow at lower temperatures, or side reactions may be favored at higher temperatures.[2] 3. Impure starting materials: The this compound or the tryptamine derivative may contain impurities that inhibit the reaction. | 1. Optimize acid catalyst and water content: Ensure sufficient acid (e.g., TFA, HCl) is present. The presence of a controlled amount of water can facilitate in situ hydrolysis of the acetal to the aldehyde.[1] 2. Systematic temperature screening: Run small-scale reactions at various temperatures (e.g., room temperature, 40°C, 60°C, 80°C) to find the optimal condition. 3. Verify starting material purity: Analyze starting materials by NMR and/or GC-MS to check for impurities. Purify if necessary. |
| Presence of a significant amount of unreacted tryptamine | Insufficient generation of the aldehyde: This is a strong indicator that the acetal is not hydrolyzing effectively under the reaction conditions.[1] | Increase acid concentration or switch to a stronger acid: A stronger acidic environment will promote the hydrolysis of the acetal to the corresponding aldehyde, which is necessary for the initial condensation with tryptamine. Monitor the reaction by TLC or LC-MS to track the consumption of the tryptamine. |
| Formation of a more conjugated, colored byproduct | Oxidation of the tetrahydro-β-carboline product: The desired product can be oxidized to the corresponding β-carboline, especially in the presence of air over extended reaction times or during workup.[3] | 1. Run the reaction under an inert atmosphere: Use nitrogen or argon to minimize contact with oxygen. 2. Minimize reaction time: Monitor the reaction closely and work it up as soon as it is complete. 3. Use milder workup conditions: Avoid prolonged exposure to acidic conditions and air during extraction and purification. |
| Observation of N-benzylaminoacetaldehyde in the crude reaction mixture | Premature hydrolysis of the acetal: If the acetal is exposed to acidic conditions without the presence of the tryptamine coupling partner, it can hydrolyze to the free aldehyde, which may be unstable. | Control the order of addition: Add the acid catalyst to the mixture of the this compound and the tryptamine derivative. This ensures that the tryptamine is present to react with the aldehyde as it is formed. |
| Formation of a byproduct with a mass corresponding to cleaved N-benzyl group | Debenzylation: The N-benzyl group can be cleaved under certain harsh acidic or reductive conditions, although this is less common in standard Pictet-Spengler reactions.[4][5][6] | Use milder acidic conditions: Employ weaker acids or reduce the reaction temperature. If reductive conditions are being used for a subsequent step, ensure they are compatible with the N-benzyl group. |
Frequently Asked Questions (FAQs)
Q1: My Pictet-Spengler reaction with this compound is not working. What are the most common reasons for failure?
A1: The most frequent causes of failure are insufficient hydrolysis of the diethyl acetal to the reactive aldehyde and the use of impure starting materials. The Pictet-Spengler reaction requires an acidic catalyst to facilitate both the in situ generation of the aldehyde from the acetal and the subsequent cyclization.[2] If the acidity is too low, the reaction will not proceed. Additionally, impurities in either the acetal or the tryptamine substrate can inhibit the reaction.
Q2: I am observing a colored impurity in my final product that I suspect is an oxidation byproduct. How can I prevent its formation?
A2: The formation of colored impurities is often due to the oxidation of the desired tetrahydro-β-carboline product to the more conjugated β-carboline.[3] To minimize this, it is crucial to perform the reaction under an inert atmosphere (nitrogen or argon) to exclude oxygen. Also, avoid prolonged reaction times and extended exposure to air and acid during the workup and purification steps.
Q3: Can the N-benzyl group be cleaved during the reaction?
A3: While the N-benzyl group is generally stable under standard Pictet-Spengler conditions, cleavage can occur under harsh acidic conditions or in the presence of certain catalysts at elevated temperatures.[4][5][6] If you suspect debenzylation is occurring, try using milder reaction conditions, such as a weaker acid or a lower reaction temperature.
Q4: What is the role of water in this reaction? Should my reagents and solvents be perfectly dry?
A4: For the in situ generation of the aldehyde from the diethyl acetal, a stoichiometric amount of water is required for the hydrolysis. Therefore, strictly anhydrous conditions are not necessary and may even be detrimental to the reaction's initiation. However, an excessive amount of water can dilute the acid catalyst and may lead to other side reactions. A common practice is to use reagents and solvents as supplied, without special drying, unless they are known to be excessively wet.
Q5: How can I effectively monitor the progress of my reaction?
A5: Thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS) are excellent techniques for monitoring the reaction. TLC can be used to track the consumption of the starting materials (tryptamine and the acetal) and the formation of the product. A co-spot of the starting materials and the reaction mixture is recommended for accurate comparison. LC-MS is particularly useful for confirming the mass of the desired product and identifying any major byproducts.
Experimental Protocols
General Protocol for the Pictet-Spengler Reaction of Tryptamine with this compound
This protocol is a general guideline and may require optimization for specific substrates and scales.
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Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add tryptamine (1.0 eq).
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Reagent Addition: Dissolve the tryptamine in a suitable solvent (e.g., dichloromethane or toluene, approximately 0.1 M concentration). Add this compound (1.1 eq).
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Initiation: Begin stirring the solution and add the acid catalyst (e.g., trifluoroacetic acid, 1.2 eq) dropwise at room temperature.
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Reaction: Stir the reaction mixture at room temperature or heat to a desired temperature (e.g., 40-60 °C). Monitor the reaction progress by TLC or LC-MS.
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Workup: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
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Extraction: Extract the aqueous layer with dichloromethane (3x). Combine the organic layers.
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Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-benzyl-tetrahydro-β-carboline.
Data Presentation
The following table presents hypothetical quantitative data for the formation of byproducts under different reaction conditions to illustrate potential outcomes. This data is for illustrative purposes and actual results may vary.
| Entry | Acid Catalyst (eq.) | Temperature (°C) | Reaction Time (h) | Desired Product Yield (%) | Oxidized Byproduct (%) | Unreacted Tryptamine (%) |
| 1 | TFA (1.2) | 25 | 24 | 75 | <2 | 20 |
| 2 | TFA (1.2) | 60 | 6 | 85 | 5 | <5 |
| 3 | TFA (1.2) | 60 (in air) | 24 | 60 | 25 | <5 |
| 4 | HCl (1.2 in Dioxane) | 25 | 24 | 70 | <2 | 25 |
| 5 | Acetic Acid (2.0) | 80 | 48 | 40 | 10 | 45 |
Visualizations
Reaction Pathway and Potential Byproducts
Caption: Pictet-Spengler reaction pathway and potential side reactions.
Troubleshooting Logic Flow
Caption: A logical workflow for troubleshooting low-yielding reactions.
References
- 1. Substituent Effects on the pH Sensitivity of Acetals and Ketals and Their Correlation with Encapsulation Stability in Polymeric Nanogels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 3. Solid-phase synthesis of tetrahydro-beta-carbolines and tetrahydroisoquinolines by stereoselective intramolecular N-carbamyliminium Pictet-Spengler reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Impact of substrate electronic effects on Pictet-Spengler reaction outcomes.
Welcome to the Technical Support Center for the Pictet-Spengler reaction. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions related to the impact of substrate electronic effects on reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: How do electron-donating groups (EDGs) on the β-arylethylamine affect the Pictet-Spengler reaction?
A1: Electron-donating groups on the aromatic ring of the β-arylethylamine increase the nucleophilicity of the ring. This accelerates the rate-limiting cyclization step (electrophilic aromatic substitution) of the reaction.[1][2][3] Consequently, substrates with EDGs generally react under milder conditions, often leading to higher yields and faster reaction times.[1][2] For instance, β-arylethylamines with one or two alkoxy groups can undergo the Pictet-Spengler reaction under physiological conditions.[1]
Q2: What is the typical impact of electron-withdrawing groups (EWGs) on the reaction?
A2: Electron-withdrawing groups decrease the nucleophilicity of the aromatic ring, making the cyclization step more difficult.[2] This often results in lower yields, longer reaction times, or the need for harsher reaction conditions, such as higher temperatures and stronger acids.[2][4] In some cases, the reaction may fail to proceed altogether under standard conditions.
Q3: Can the electronic properties of the aldehyde component influence the reaction outcome?
A3: Yes, the electronic nature of the aldehyde can also play a role. Electron-donating groups on the aldehyde can reduce the electrophilicity of the iminium ion intermediate, potentially slowing down the cyclization. Conversely, electron-withdrawing groups on the aldehyde can increase the electrophilicity of the iminium ion, which may favor the reaction.
Q4: How do substrate electronic effects influence the diastereoselectivity of the reaction?
A4: The electronic nature of the substituents can influence the transition state geometry of the cyclization, thereby affecting the diastereoselectivity. For tryptophan derivatives, the reaction often favors the formation of the cis-1,3-disubstituted product under kinetic control.[2][5] The diastereoselectivity can be influenced by a combination of steric and electronic factors, and the outcome can sometimes be tuned by modifying the reaction conditions (e.g., temperature, solvent, catalyst).[2][6]
Q5: What are common side reactions, and are they influenced by electronic effects?
A5: A common side reaction is the oxidation of the tetrahydro-β-carboline or tetrahydroisoquinoline product to the corresponding aromatic β-carboline or isoquinoline. This is more likely to occur with electron-rich substrates, which are more susceptible to oxidation, especially at higher temperatures or in the presence of air. Another potential side reaction is the formation of N-acylated byproducts if an acylating agent is used to activate the iminium ion.
Troubleshooting Guides
Issue 1: Low or No Product Yield with Electron-Withdrawing Group (EWG) Substrates
| Possible Cause | Troubleshooting Step |
| Insufficiently electrophilic iminium ion. | 1. Increase Acid Strength: Switch from a standard Brønsted acid (e.g., TFA) to a stronger acid or a superacid like trifluoromethanesulfonic acid (TFSA).[4] 2. Use a Lewis Acid: Employ a Lewis acid catalyst such as BF₃·OEt₂ to enhance the electrophilicity of the iminium ion.[1][3] 3. N-Acyliminium Ion Strategy: Acylate the intermediate imine to form a highly reactive N-acyliminium ion. This can often promote cyclization even with deactivated aromatic rings.[2][4] |
| High activation energy for cyclization. | Increase Reaction Temperature: Carefully increase the reaction temperature. Monitor for potential side reactions, such as decomposition or oxidation. |
| Reversible reaction favoring starting materials. | Remove Water: Use a Dean-Stark apparatus or add molecular sieves to remove water formed during imine formation, driving the equilibrium towards the product. |
| Alternative reaction pathway. | Consider a Ketonitrone Approach: For challenging substrates, reacting a ketonitrone with an acyl chloride can generate a highly electrophilic intermediate that readily undergoes cyclization. |
Issue 2: Poor Diastereoselectivity
| Possible Cause | Troubleshooting Step |
| Thermodynamic control favoring an undesired diastereomer. | Lower Reaction Temperature: The cis product is often the kinetically favored product.[2] Running the reaction at lower temperatures can improve the diastereomeric ratio in favor of the cis isomer. |
| Reversibility leading to epimerization. | Shorter Reaction Times: At higher temperatures, the reaction can become reversible, leading to racemization or epimerization.[2] Monitor the reaction closely and quench it as soon as the starting material is consumed to minimize this. |
| Influence of the ester group in tryptophan derivatives. | Vary the Ester Group: The size of the ester group in tryptophan esters can influence the diastereoselectivity. Experiment with different ester groups (e.g., methyl, ethyl, benzyl) to optimize the stereochemical outcome.[5] |
| Catalyst not providing sufficient stereocontrol. | Use a Chiral Catalyst: For enantioselective reactions, employ a chiral Brønsted acid or a chiral auxiliary to control the stereochemistry. |
Issue 3: Formation of Oxidized Byproducts
| Possible Cause | Troubleshooting Step |
| Reaction mixture exposed to air, especially with electron-rich substrates. | Inert Atmosphere: Run the reaction under an inert atmosphere of nitrogen or argon to minimize contact with oxygen. |
| High reaction temperatures promoting oxidation. | Lower Reaction Temperature: If possible, conduct the reaction at a lower temperature to reduce the rate of oxidation. |
| Presence of oxidizing agents. | Purify Reagents and Solvents: Ensure that all reagents and solvents are free from oxidizing impurities. |
Data Presentation
Table 1: Impact of Electronic Effects on Pictet-Spengler Reaction Yields
This table summarizes the yields of Pictet-Spengler reactions with various substituted indoles, demonstrating the influence of electron-donating and electron-withdrawing groups. The data is adapted from a study utilizing a ketonitrone-based approach.
| Entry | Substituent (R) | Electronic Effect | Yield (%) |
| 1 | 5-OMe | Electron-Donating | 92 |
| 2 | 5-Me | Electron-Donating | 90 |
| 3 | 4-Cl | Electron-Withdrawing | 83 |
| 4 | 5-Br | Electron-Withdrawing | 75 |
| 5 | 6-Cl | Electron-Withdrawing | 74 |
| 6 | 5-NO₂ | Strongly Electron-Withdrawing | 62 |
Data is illustrative and based on findings from reactions of ketonitrones.
Experimental Protocols
Protocol 1: Pictet-Spengler Reaction with an Electron-Rich Substrate (Tryptamine)
This protocol describes a general procedure for the reaction of tryptamine with an aldehyde.
Materials:
-
Tryptamine
-
Aldehyde (e.g., benzaldehyde)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
Procedure:
-
To a solution of tryptamine (1.0 eq) in anhydrous DCM, add the aldehyde (1.1 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add trifluoroacetic acid (1.2 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-24 hours, monitoring by TLC.
-
Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution until the effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Pictet-Spengler Reaction with an Electron-Deficient Substrate (Modified for Harsher Conditions)
This protocol provides a starting point for reacting a β-arylethylamine bearing an electron-withdrawing group.
Materials:
-
β-(nitrophenyl)ethylamine hydrochloride
-
Aldehyde (e.g., formaldehyde dimethyl acetal)
-
Trifluoromethanesulfonic acid (TFSA)
-
1,2-Dichloroethane (DCE), anhydrous
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask equipped with a reflux condenser
-
Magnetic stirrer and heating mantle
Procedure:
-
To a solution of the β-(nitrophenyl)ethylamine hydrochloride (1.0 eq) in anhydrous DCE, add the aldehyde (1.5 eq).
-
Carefully add trifluoromethanesulfonic acid (2.0 eq) to the mixture at room temperature.
-
Heat the reaction mixture to reflux (e.g., 80 °C) and stir for 12-48 hours, monitoring by TLC or LC-MS.
-
After cooling to room temperature, carefully quench the reaction by pouring it over crushed ice and neutralizing with saturated sodium bicarbonate solution.
-
Extract the aqueous layer with DCM or ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: General mechanism of the Pictet-Spengler reaction.
References
- 1. jk-sci.com [jk-sci.com]
- 2. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 3. The Pictet-Spengler Reaction Updates Its Habits - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pictet-Spengler_reaction [chemeurope.com]
- 5. researchportal.hw.ac.uk [researchportal.hw.ac.uk]
- 6. The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines - PMC [pmc.ncbi.nlm.nih.gov]
Characterization of impurities in commercial N-Benzylaminoacetaldehyde diethyl acetal.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercial N-Benzylaminoacetaldehyde diethyl acetal. The following sections address common issues related to impurities and their characterization.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in commercial this compound?
A1: Commercial this compound may contain several impurities originating from the synthetic route or degradation. Common impurities include unreacted starting materials such as benzylamine and aminoacetaldehyde diethyl acetal . Side products like N,N-dibenzylaminoacetaldehyde diethyl acetal can form if the reaction stoichiometry is not well-controlled. Additionally, hydrolysis of the acetal group can lead to the formation of N-benzylaminoacetaldehyde .
Q2: I see an unexpected peak in the 1H NMR spectrum of my sample. How can I identify it?
A2: An unexpected peak in the 1H NMR spectrum often indicates an impurity. Refer to the table below for the expected chemical shifts of common impurities. To confirm the presence of an amine or hydroxyl proton, you can perform a D2O exchange experiment, where the peak corresponding to the labile proton will disappear. If you suspect a solvent residue, cross-reference the peak with common NMR solvent charts.
Q3: My reaction is not proceeding as expected. Could impurities in this compound be the cause?
A3: Yes, impurities can interfere with your reaction. For example, residual benzylamine can react with electrophiles, leading to unwanted byproducts. The presence of the aldehyde impurity, N-benzylaminoacetaldehyde, can lead to aldol reactions or other undesired side reactions. It is recommended to check the purity of your starting material using the analytical methods described in this guide.
Q4: How should I store this compound to minimize degradation?
A4: this compound is sensitive to moisture and acidic conditions, which can cause hydrolysis of the acetal group. It should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) and refrigerated.
Troubleshooting Guides
Issue 1: Unexpected Peaks in Gas Chromatography (GC) Analysis
Problem: Your GC chromatogram shows more than one peak, indicating the presence of impurities.
Possible Causes & Solutions:
-
Unreacted Starting Materials: Peaks corresponding to benzylamine or aminoacetaldehyde diethyl acetal may be present.
-
Side Products: A peak with a higher retention time might correspond to N,N-dibenzylaminoacetaldehyde diethyl acetal.
-
Degradation Product: A more polar compound like N-benzylaminoacetaldehyde may be present, which might elute earlier or later depending on the column polarity.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected GC peaks.
Experimental Protocol: See Protocol 1: GC-MS Analysis for Impurity Profiling .
Issue 2: Inconsistent Baselines and Broad Peaks in HPLC Analysis
Problem: Your HPLC chromatogram exhibits a noisy baseline or broad peaks, making quantification difficult.
Possible Causes & Solutions:
-
Inappropriate Column Choice: The amine functionality can interact with residual silanols on standard silica-based C18 columns.
-
Mobile Phase pH: The pH of the mobile phase can affect the ionization state of the amine, leading to poor peak shape.
-
Degradation on Column: The compound may be degrading on the column if the mobile phase is too acidic.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor HPLC peak shape.
Experimental Protocol: See Protocol 2: HPLC-UV Analysis for Purity Assessment .
Data Presentation
Table 1: Summary of Potential Impurities and their Characteristics
| Impurity Name | Structure | Molecular Weight ( g/mol ) | Boiling Point (°C) | Expected 1H NMR Chemical Shifts (ppm, CDCl3) |
| This compound | C13H21NO2 | 223.31 | ~275 | 7.2-7.4 (m, 5H), 3.8 (s, 2H), 3.5-3.7 (m, 4H), 2.8 (d, 2H), 1.2 (t, 6H) |
| Benzylamine | C7H9N | 107.15 | 185 | 7.2-7.4 (m, 5H), 3.8 (s, 2H), 1.5 (s, 2H) |
| Aminoacetaldehyde diethyl acetal | C6H15NO2 | 133.19 | 163 | 4.5 (t, 1H), 3.5-3.7 (m, 4H), 2.7 (d, 2H), 1.2 (t, 6H) |
| N,N-Dibenzylaminoacetaldehyde diethyl acetal | C20H27NO2 | 313.43 | >300 | 7.2-7.4 (m, 10H), 3.6 (s, 4H), 3.4-3.6 (m, 4H), 2.7 (d, 2H), 1.1 (t, 6H) |
| N-Benzylaminoacetaldehyde | C9H11NO | 149.19 | ~250 (decomp.) | 9.7 (s, 1H), 7.2-7.4 (m, 5H), 3.9 (s, 2H), 3.4 (s, 2H) |
Experimental Protocols
Protocol 1: GC-MS Analysis for Impurity Profiling
Objective: To separate and identify volatile impurities in this compound.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
Method:
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in dichloromethane.
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Oven Program: Start at 80 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Injection Volume: 1 µL
-
Split Ratio: 20:1
-
-
MS Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV
-
Source Temperature: 230 °C
-
Mass Range: 40-450 amu
-
-
Data Analysis: Identify peaks by comparing their mass spectra with a reference library (e.g., NIST).
Protocol 2: HPLC-UV Analysis for Purity Assessment
Objective: To quantify the purity of this compound and detect non-volatile impurities.
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) with a UV detector
-
Column: C18, end-capped (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm)
Method:
-
Sample Preparation: Prepare a 0.5 mg/mL solution of this compound in the mobile phase.
-
Mobile Phase:
-
A: 0.1% Trifluoroacetic acid (TFA) in Water
-
B: 0.1% TFA in Acetonitrile
-
-
Gradient Program:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-17 min: 90% B
-
17-18 min: 90% to 10% B
-
18-20 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Data Analysis: Determine the area percent of the main peak to assess purity.
Protocol 3: 1H NMR for Structural Confirmation and Impurity Identification
Objective: To confirm the structure of the main component and identify impurities based on their characteristic chemical shifts.
Instrumentation:
-
NMR Spectrometer (400 MHz or higher)
Method:
-
Sample Preparation: Dissolve 5-10 mg of the sample in 0.6 mL of deuterated chloroform (CDCl3).
-
Acquisition Parameters:
-
Number of Scans: 16
-
Relaxation Delay: 2 s
-
Pulse Angle: 45°
-
-
Data Analysis: Integrate all peaks and compare the chemical shifts to the reference values in Table 1. For D2O exchange, add one drop of D2O to the NMR tube, shake well, and re-acquire the spectrum.
Validation & Comparative
A Comparative Guide to N-Benzylaminoacetaldehyde Diethyl Acetal and Aminoacetaldehyde Diethyl Acetal in Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the realm of heterocyclic synthesis, particularly for the construction of valuable nitrogen-containing scaffolds, aminoacetaldehyde diethyl acetal and its N-benzylated counterpart, N-benzylaminoacetaldehyde diethyl acetal, serve as critical C2 synthons. While both reagents provide the foundational aminoacetaldehyde unit, the presence of the N-benzyl group introduces significant differences in their reactivity, handling, and applicability in various synthetic transformations. This guide provides an objective comparison of these two reagents, supported by experimental data, to aid researchers in selecting the optimal building block for their synthetic endeavors.
At a Glance: Key Differences and Applications
| Feature | Aminoacetaldehyde Diethyl Acetal | This compound |
| Amine Type | Primary | Secondary |
| Key Advantage | Direct access to NH-containing heterocycles. | Control of stereochemistry; allows for N-alkylation/arylation prior to cyclization. |
| Common Application | Synthesis of unsubstituted tetrahydro-β-carbolines and other NH-heterocycles. | Stereoselective synthesis of trans-1,3-disubstituted tetrahydro-β-carbolines; synthesis of N-substituted heterocycles. |
| Protecting Group | None | Benzyl (removable via hydrogenolysis) |
| Reactivity | Highly reactive primary amine. | Sterically more hindered secondary amine. |
Performance in the Pictet-Spengler Reaction
The Pictet-Spengler reaction, a cornerstone in the synthesis of tetrahydroisoquinolines and tetrahydro-β-carbolines, serves as an excellent platform to compare the utility of these two acetals. The reaction involves the condensation of a β-arylethylamine with an aldehyde or its equivalent, followed by an acid-catalyzed intramolecular cyclization.
Aminoacetaldehyde Diethyl Acetal is frequently employed for the synthesis of 1-unsubstituted or 1-substituted tetrahydro-β-carbolines where the nitrogen of the newly formed piperidine ring remains unsubstituted.
This compound , on the other hand, is instrumental in directing the stereochemical outcome of the Pictet-Spengler reaction. The bulky benzyl group often favors the formation of the trans diastereomer when a substituent is introduced at the 1-position.[1] This directing effect is a significant advantage in the synthesis of complex natural products and pharmaceutical agents where precise stereochemical control is paramount. Following the cyclization, the benzyl group can be readily removed by catalytic hydrogenation to yield the free NH.[1]
Comparative Experimental Data
While a direct side-by-side comparison of the two acetals in the same published study is scarce, we can infer their performance from analogous reactions with tryptamine and N-benzyltryptamine, which mimic the reactive moieties of the acetals.
| Reactant | Aldehyde | Product | Yield | Reference |
| Tryptamine | Various aliphatic and aromatic aldehydes | 1-Substituted-1,2,3,4-tetrahydro-β-carbolines | 9-73% | [2] |
| N-Benzyltryptamine | Various aliphatic and aromatic aldehydes | 2-Benzyl-1-substituted-1,2,3,4-tetrahydro-β-carbolines | 77-97% | [3] |
It is important to note that reaction conditions in these examples vary, and the higher yields observed with N-benzyltryptamine may not be solely attributable to the benzyl group but also to optimized reaction protocols.
Experimental Protocols
General Procedure for Pictet-Spengler Reaction with Tryptamine (Analogous to Aminoacetaldehyde Diethyl Acetal)
Tryptamine is dissolved in a mixture of acetic acid and dry dichloromethane in a round-bottom flask. To this solution, 1.2 equivalents of the desired aldehyde are slowly added. The reaction mixture is then refluxed for 1-2 hours. After completion, the mixture is cooled to room temperature and basified to a pH of 9-10 with ammonium hydroxide. The aqueous solution is extracted with dichloromethane, and the combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure. The crude product is then purified by column chromatography.[2]
General Procedure for Asymmetric Pictet-Spengler Reaction with N-Benzyltryptamine (Analogous to this compound)
To a solution of N-benzyltryptamine and an aldehyde (1.1 equivalents) in toluene (0.5 M) is added a chiral BINOL-derived phosphoric acid catalyst (2-10 mol%). The reaction mixture is stirred at 70 °C for 4-24 hours. After completion, the solvent is evaporated, and the residue is purified by column chromatography to afford the optically active tetrahydro-β-carboline.[3]
Logical Workflow and Mechanistic Considerations
The initial and rate-determining step in many reactions involving these acetals is the formation of an imine or iminium ion. The difference in the amine functionality—primary versus secondary—directly impacts this step and the subsequent cyclization.
Caption: Comparative reaction pathways of the two acetals.
Primary amines, like aminoacetaldehyde diethyl acetal, react with aldehydes to form an imine, which is then protonated to the reactive iminium ion. Secondary amines, such as this compound, directly form an N,N-disubstituted iminium ion upon condensation with an aldehyde under acidic conditions.[4] The steric bulk of the benzyl group in the latter can influence the facial selectivity of the subsequent nucleophilic attack, leading to the observed stereocontrol.
Synthesis of N-Benzylated Aminoacetaldehyde Acetals
For researchers opting for the advantages of the N-benzylated reagent, it can be readily synthesized from its primary amine counterpart.
Caption: General workflow for the synthesis of N-benzylated aminoacetals.
A typical procedure involves the condensation of aminoacetaldehyde diethyl acetal with a substituted benzaldehyde in anhydrous ethanol at room temperature. The resulting imine is then reduced in situ with a reducing agent like sodium borohydride to afford the desired N-benzylated product in high yield (often 85-99%).
Conclusion
The choice between this compound and aminoacetaldehyde diethyl acetal is contingent upon the specific synthetic goals. For straightforward syntheses of NH-containing heterocycles where stereochemistry is not a primary concern, the unprotected aminoacetal is a direct and efficient choice. However, for more complex targets requiring stereochemical control, particularly the synthesis of trans-1,3-disubstituted tetrahydro-β-carbolines, the N-benzyl derivative offers a distinct advantage. The ease of its synthesis and subsequent removal adds to its versatility, making it a valuable tool in the arsenal of the synthetic chemist. This guide aims to provide the necessary comparative data and protocols to enable an informed decision for your research and development endeavors.
References
- 1. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 2. Synthesis and Investigation of Tetrahydro-β-carboline Derivatives as Inhibitors of Plant Pathogenic Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 3. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 4. Imines from Aldehydes and Ketones with Primary Amines - Chemistry Steps [chemistrysteps.com]
A Comparative Guide to Tetrahydroisoquinoline Synthesis: Pictet-Spengler vs. Bischler-Napieralski Routes
For researchers, scientists, and professionals in drug development, the synthesis of the tetrahydroisoquinoline (THIQ) core is a cornerstone of medicinal chemistry, forming the backbone of numerous alkaloids and pharmacologically active compounds. Two of the most established and powerful methods for constructing this privileged scaffold are the Pictet-Spengler and the Bischler-Napieralski reactions. This guide provides an objective comparison of these two synthetic routes, supported by experimental data, detailed protocols, and visual representations of the underlying chemical transformations.
At a Glance: Key Differences
| Feature | Pictet-Spengler Reaction | Bischler-Napieralski Reaction |
| Starting Materials | β-arylethylamine and an aldehyde or ketone.[1][2] | β-arylethylamide.[1][2] |
| Key Reagents | Protic or Lewis acid catalyst (e.g., HCl, TFA, BF₃·OEt₂).[3][4] | Dehydrating/condensing agent (e.g., POCl₃, P₂O₅, Tf₂O).[5][6] |
| Initial Product | 1,2,3,4-Tetrahydroisoquinoline (a fully saturated heterocycle).[1][2] | 3,4-Dihydroisoquinoline (an imine).[1][2] |
| Subsequent Steps | Often the final product. | Requires a subsequent reduction step (e.g., with NaBH₄) to yield the tetrahydroisoquinoline.[7] |
| Reaction Conditions | Can range from mild (near physiological pH for activated aryls) to harsh (strong acids, high temperatures for less reactive substrates).[8] | Generally requires harsher, refluxing acidic conditions.[5][6] |
Reaction Mechanisms and Logical Flow
The fundamental difference between the two pathways lies in the nature of the electrophilic species that undergoes cyclization. The Pictet-Spengler reaction proceeds via an iminium ion, while the Bischler-Napieralski reaction involves a more electrophilic nitrilium ion or a related intermediate.
Pictet-Spengler Reaction Pathway
The Pictet-Spengler reaction is a special case of the Mannich reaction.[8] It involves the acid-catalyzed condensation of a β-arylethylamine with a carbonyl compound to form an iminium ion. This electrophilic intermediate is then attacked by the electron-rich aromatic ring to form the new carbon-carbon bond, leading directly to the tetrahydroisoquinoline product after deprotonation.[4]
References
- 1. m.youtube.com [m.youtube.com]
- 2. youtube.com [youtube.com]
- 3. jk-sci.com [jk-sci.com]
- 4. name-reaction.com [name-reaction.com]
- 5. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 6. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
Beyond N-Benzylaminoacetaldehyde Diethyl Acetal: A Comparative Guide to Isoquinoline Synthesis
For researchers, scientists, and drug development professionals, the synthesis of the isoquinoline scaffold is a cornerstone of medicinal chemistry. While N-Benzylaminoacetaldehyde diethyl acetal has its place in the Pomeranz-Fritsch reaction, a number of alternative reagents and synthetic strategies offer distinct advantages in terms of substrate scope, reaction conditions, and overall efficiency. This guide provides an objective comparison of three prominent alternatives: the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions, supported by experimental data and detailed protocols.
At a Glance: Comparison of Key Isoquinoline Synthesis Methods
| Reaction | Starting Materials | Reagents & Conditions | Product | Typical Yields | Key Advantages |
| Bischler-Napieralski Reaction | β-Phenylethylamides | Dehydrating agents (e.g., POCl₃, P₂O₅), reflux in an inert solvent (e.g., acetonitrile, toluene) | 3,4-Dihydroisoquinolines (oxidized to isoquinolines) | 60-90% | Good for 1-substituted isoquinolines; high yields. |
| Pictet-Spengler Reaction | β-Arylethylamines and aldehydes/ketones | Protic or Lewis acids (e.g., HCl, TFA, BF₃·OEt₂), often at room temperature to moderate heat | Tetrahydroisoquinolines (can be oxidized to isoquinolines) | 50-95% | Mild conditions; broad substrate scope; stereocenter formation. |
| Pomeranz-Fritsch Reaction | Benzaldehydes and aminoacetaldehyde diethyl acetals (or derivatives) | Strong acids (e.g., H₂SO₄, PPA), often at elevated temperatures | Isoquinolines | 30-85% (highly substrate and condition dependent) | Direct route to isoquinolines; access to various substitution patterns. |
In-Depth Analysis of Alternative Syntheses
The Bischler-Napieralski Reaction
This powerful cyclization reaction provides a direct route to 3,4-dihydroisoquinolines, which are readily oxidized to the corresponding isoquinolines. The reaction involves the intramolecular electrophilic aromatic substitution of a β-phenylethylamide, driven by a dehydrating agent.
Reaction Scheme:
Figure 1. General workflow of the Bischler-Napieralski reaction.
Experimental Protocol: Synthesis of a Papaverine Precursor [1]
A classic application of the Bischler-Napieralski reaction is in the synthesis of papaverine, a vasodilator.
-
Reactants: N-(3,4-Dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide
-
Reagents: Phosphorus oxychloride (POCl₃)
-
Solvent: Acetonitrile
-
Procedure: The starting amide is dissolved in acetonitrile, and phosphorus oxychloride is added. The mixture is refluxed until the reaction is complete (monitored by TLC). After cooling, the reaction mixture is carefully poured onto ice and made alkaline with ammonium hydroxide. The product, 1-(3,4-dimethoxybenzyl)-6,7-dimethoxy-3,4-dihydroisoquinoline, is extracted with an organic solvent, dried, and purified by chromatography.
-
Yield: A reported yield for a similar papaverine derivative synthesis is 66%.[1] Another example of a Bischler-Napieralski cyclization to a 1-methylisoquinoline derivative reports a yield of 85%.[1]
The Pictet-Spengler Reaction
The Pictet-Spengler reaction is a versatile and widely used method for the synthesis of tetrahydroisoquinolines. It involves the condensation of a β-arylethylamine with an aldehyde or ketone to form a Schiff base, which then undergoes an acid-catalyzed intramolecular cyclization.
Reaction Scheme:
Figure 2. General workflow of the Pictet-Spengler reaction.
Experimental Protocol: Synthesis of a Tetrahydroisoquinoline Derivative
This reaction is particularly useful for creating complex, polycyclic structures, including many natural products.
-
Reactants: Tryptamine and an aldehyde (e.g., acetaldehyde)
-
Reagents: Trifluoroacetic acid (TFA)
-
Solvent: Dichloromethane (DCM)
-
Procedure: Tryptamine is dissolved in dichloromethane, and the aldehyde is added, followed by trifluoroacetic acid. The reaction is stirred at room temperature until completion. The reaction is then quenched with a base (e.g., saturated sodium bicarbonate solution), and the product is extracted with an organic solvent. After drying and concentration, the tetrahydro-β-carboline product is purified.
-
Yield: A specific protocol for the synthesis of a tetrahydroisoquinoline derivative reports a yield of 55%.[2] Another example for a tetrahydro-β-carboline synthesis achieved a 62% yield.
The Pomeranz-Fritsch Reaction
The Pomeranz-Fritsch reaction offers a direct route to isoquinolines from the acid-catalyzed cyclization of a benzalaminoacetal, which is formed from the condensation of a benzaldehyde and an aminoacetaldehyde acetal. The reagent in the topic, this compound, is a key intermediate in a modified version of this reaction.
Reaction Scheme:
Figure 3. General workflow of the Pomeranz-Fritsch reaction.
Experimental Protocol: Modified Pomeranz-Fritsch Synthesis [3]
Modifications to the classical Pomeranz-Fritsch reaction have been developed to improve yields and expand its applicability.
-
Reactants: A substituted benzaldehyde and N-tosylaminoacetaldehyde dimethyl acetal.
-
Reagents: Sodium hydride (NaH) followed by dilute mineral acid.
-
Procedure: The N-tosylaminoacetaldehyde dimethyl acetal is deprotonated with sodium hydride, and then reacted with the benzaldehyde to form the corresponding N-tosyl benzylamino acetal. This intermediate is then treated with dilute mineral acid, which catalyzes the cyclization to the N-tosyl-1,2-dihydroisoquinoline, which can be isolated or further treated to afford the isoquinoline.
-
Yield: This modified procedure has been reported to provide isoquinolines in yields as high as 85%.[3]
Concluding Remarks
The choice of synthetic route to the isoquinoline core is a critical decision in the design of new pharmaceuticals and functional materials. While this compound and the traditional Pomeranz-Fritsch reaction provide a direct entry, the Bischler-Napieralski and Pictet-Spengler reactions offer powerful and often more efficient alternatives. The Bischler-Napieralski reaction is particularly well-suited for the synthesis of 1-substituted isoquinolines, often in high yields. The Pictet-Spengler reaction, with its mild conditions and ability to generate stereocenters, is a mainstay in natural product synthesis. By carefully considering the desired substitution pattern, available starting materials, and required reaction conditions, researchers can select the optimal strategy for their specific synthetic goals. This comparative guide serves as a valuable resource for navigating these choices and accelerating the discovery and development of novel isoquinoline-based compounds.
References
Evaluating Catalyst Stereoselectivity: A Comparative Guide for Asymmetric Diethylzinc Addition to N-Benzylbenzaldimine
For researchers, scientists, and drug development professionals, the selection of an appropriate catalyst is paramount in achieving high stereoselectivity in asymmetric synthesis. This guide provides a comparative evaluation of various chiral ligands used to catalyze the enantioselective addition of diethylzinc to N-benzylbenzaldimine, a model reaction for the synthesis of chiral amines.
Due to a lack of specific published data on the stereoselective reactions of N-Benzylaminoacetaldehyde diethyl acetal, this guide focuses on a closely related and well-documented analogous transformation. The in situ formation of an imine from an aldehyde and an amine is a common synthetic strategy, making the asymmetric addition to N-benzylbenzaldimine a highly relevant model system for evaluating catalyst performance in the synthesis of chiral amines.
Performance of Chiral Ligands in the Asymmetric Addition of Diethylzinc to N-Benzylbenzaldimine
The following table summarizes the performance of various chiral ligands in the enantioselective addition of diethylzinc to N-benzylbenzaldimine. The data highlights the yield and enantiomeric excess (e.e.) achieved with each catalyst system under optimized reaction conditions.
| Catalyst/Ligand | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Yield (%) | e.e. (%) |
| Chiral Diamine Ligand | 2.5 | Toluene | 0 to RT | 72 | 89 (S) |
| Ti-Diamine Complex | 2.2 | Toluene | 0 to RT | 78 | 93 (S) |
| (-)-DAIB | 10 | Toluene | 0 | 95 | >95 (S) |
| (+)-DAIB | 10 | Toluene | 0 | 96 | >95 (R) |
| Chiral Aziridine-Phosphine | 10 | Toluene | 0 to RT | 95 | 96 (S) |
| Carbohydrate-Based Diol Ligand | 20 | Hexane | 0 | up to 100 | up to 96 (S) |
Experimental Protocols
Below are detailed methodologies for the key experiments cited in this guide, providing a framework for reproducing these results and for the screening of new catalysts.
General Procedure for the Asymmetric Addition of Diethylzinc to N-Benzylbenzaldimine
1. Preparation of the Catalyst Complex:
-
In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), the chiral ligand (specified mol%) is dissolved in the anhydrous solvent (e.g., toluene or hexane).
-
If a metal co-catalyst is used (e.g., Ti(OiPr)₄), it is added to the solution of the ligand and stirred at room temperature for a specified time (e.g., 30 minutes) to allow for complex formation.
2. Reaction Setup:
-
The solution of the catalyst complex is cooled to the desired reaction temperature (e.g., 0 °C) in an ice bath.
-
N-benzylbenzaldimine (1.0 equivalent) is added to the flask.
-
Diethylzinc (typically a 1.0 M solution in hexanes, 1.5-2.0 equivalents) is added dropwise to the stirred solution.
3. Reaction and Quenching:
-
The reaction mixture is stirred at the specified temperature for the required duration (e.g., 2-24 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is carefully quenched by the slow addition of a saturated aqueous solution of NH₄Cl or a dilute HCl solution at 0 °C.
4. Work-up and Purification:
-
The quenched reaction mixture is allowed to warm to room temperature, and the aqueous layer is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and filtered.
-
The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford the desired chiral amine.
5. Determination of Enantiomeric Excess:
-
The enantiomeric excess of the purified product is determined by chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC) using a suitable chiral stationary phase.
Experimental Workflow and Logic
The following diagram illustrates the general workflow for evaluating the stereoselectivity of different catalysts in the asymmetric addition of diethylzinc to an imine.
Caption: General workflow for catalyst evaluation in asymmetric diethylzinc addition.
This guide provides a foundational understanding of how to compare and evaluate different catalysts for a key asymmetric transformation. The provided data and protocols can be adapted for screening new catalysts and for the development of stereoselective routes to a wide range of chiral amines, which are valuable building blocks in the pharmaceutical industry.
Benchmarking N-Benzylaminoacetaldehyde Diethyl Acetal: A Comparative Guide for Synthetic Precursor Efficiency
In the landscape of synthetic organic chemistry, the choice of a precursor is a critical decision that profoundly influences the efficiency, yield, and overall success of a synthetic route. For researchers, scientists, and professionals in drug development, N-Benzylaminoacetaldehyde diethyl acetal has emerged as a valuable building block, particularly in the construction of nitrogen-containing heterocyclic scaffolds fundamental to many pharmaceutical agents. This guide provides an objective comparison of this compound against other synthetic precursors, supported by experimental data, to inform the selection of the most efficient pathways for target molecule synthesis.
Performance Comparison in Key Synthetic Transformations
The utility of this compound is most prominently featured in the Pictet-Spengler reaction for the synthesis of tetrahydroisoquinolines and tetrahydro-β-carbolines, as well as in the synthesis of substituted pyrroles. These structural motifs are prevalent in a vast array of biologically active alkaloids and therapeutic drugs. The efficiency of this precursor is benchmarked against common alternatives, focusing on reaction yields, conditions, and overall synthetic utility.
Tetrahydro-β-carboline Synthesis via the Pictet-Spengler Reaction
The Pictet-Spengler reaction is a cornerstone for the synthesis of the tetrahydro-β-carboline skeleton, a core structure in numerous alkaloids with diverse pharmacological activities.[1][2] The reaction involves the condensation of a tryptamine derivative with an aldehyde or its equivalent, such as an acetal, followed by cyclization.
A common alternative precursor strategy involves the in-situ formation of the aldehyde from a more stable precursor or the use of a different N-protecting group. For instance, the reaction can be carried out with tryptamine and a separate aldehyde component. The advantage of using an acetal like this compound lies in its stability and the controlled release of the aldehyde under acidic conditions, which can minimize side reactions.
Table 1: Comparison of Precursors for 1-Substituted Tetrahydro-β-carboline Synthesis
| Precursor Combination | Typical Reaction Conditions | Typical Yield | Key Advantages | Key Disadvantages |
| Tryptamine + R-CHO (Aldehyde) | Acid catalyst (e.g., TFA, HCl), various solvents, often requires heating. | Variable (Good to Excellent) | Readily available aldehydes. | Aldehydes can be unstable or prone to side reactions. |
| This compound + Tryptamine | Acid catalyst (e.g., TFA, HCl), protic or aprotic solvents. | Good to Excellent | Stable precursor, controlled aldehyde release. | Requires synthesis of the acetal precursor. |
| Tryptamine + Aminoacetaldehyde dimethyl acetal | Acid catalyst, similar conditions to the diethyl acetal. | Good to Excellent | Alternative stable acetal precursor. | Potential for different reaction kinetics or solubility. |
| N-Boc-tryptamine + Aldehyde | Requires subsequent deprotection step. | Good (over two steps) | Boc protection can influence reactivity and solubility. | Adds an extra step to the synthetic sequence. |
Based on general principles of the Pictet-Spengler reaction, the N-benzyl group in this compound serves as a protecting group that can be advantageous in multi-step syntheses and can be removed at a later stage. The diethyl acetal moiety provides stability and allows for a controlled generation of the reactive aldehyde species under the acidic reaction conditions, which is crucial for achieving high yields.
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing experimental results. Below are representative protocols for the synthesis of a 1-substituted tetrahydro-β-carboline using this compound.
General Procedure for the Pictet-Spengler Reaction using this compound
Materials:
-
Tryptamine
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (CH₂Cl₂)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of tryptamine (1.0 mmol) in dichloromethane (10 mL) is added this compound (1.1 mmol).
-
The mixture is cooled to 0 °C, and trifluoroacetic acid (1.2 mmol) is added dropwise.
-
The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Upon completion, the reaction is quenched by the slow addition of a saturated sodium bicarbonate solution until the pH is neutral.
-
The organic layer is separated, and the aqueous layer is extracted with dichloromethane (3 x 10 mL).
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by silica gel column chromatography to afford the desired 1-(N-benzylaminomethyl)-tetrahydro-β-carboline.
Visualizing Synthetic Pathways
Diagrams are essential for illustrating complex chemical transformations and workflows. The following diagrams, generated using the DOT language, depict the general Pictet-Spengler reaction pathway and a typical experimental workflow.
Caption: General mechanism of the Pictet-Spengler reaction.
Caption: Experimental workflow for a typical Pictet-Spengler reaction.
Conclusion
This compound stands as a robust and efficient precursor for the synthesis of complex nitrogen-containing heterocycles. Its stability and the ability to generate the reactive aldehyde in a controlled manner under acidic conditions contribute to its utility in achieving high-yield syntheses, particularly in the widely applied Pictet-Spengler reaction. While direct, quantitative benchmarking against a comprehensive suite of alternatives for identical target molecules requires more dedicated comparative studies, the existing literature and fundamental reaction principles underscore its value in the synthetic chemist's toolbox for the construction of pharmacologically relevant scaffolds. The choice of this precursor can be particularly advantageous in multi-step syntheses where protecting group strategies and controlled reaction conditions are paramount.
References
Comparative analysis of reaction conditions for the Pictet-Spengler reaction.
The Pictet-Spengler reaction, a cornerstone in the synthesis of tetrahydroisoquinolines and tetrahydro-β-carbolines, has evolved significantly since its discovery in 1911. This guide provides a comparative analysis of various reaction conditions, offering researchers, scientists, and drug development professionals a comprehensive overview of the performance of different methodologies, supported by experimental data.
Overview of Reaction Conditions
The Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization. The choice of reaction conditions is critical and can significantly impact the reaction's yield, stereoselectivity, and substrate scope. This guide will compare traditional acid-catalyzed methods, modern organocatalytic approaches, and enzymatic syntheses.
Comparative Data of Reaction Conditions
The following tables summarize quantitative data for the Pictet-Spengler reaction under different catalytic systems, highlighting product yields, enantiomeric excess (ee), and diastereomeric ratios (dr).
Table 1: Comparison of Acid Catalysts in the Pictet-Spengler Reaction
| Entry | β-Arylethylamine | Aldehyde | Catalyst (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | dr (cis:trans) | Ref. |
| 1 | Tryptamine | Benzaldehyde | HCl (cat.) | Protic Solvent | Reflux | 24 | Moderate | - | [1] |
| 2 | Tryptamine | Benzaldehyde | TFA (1.1) | CH2Cl2 | 70 | - | High | - | [2] |
| 3 | L-Tryptophan methyl ester | Piperonal | TFA (cat.) | CH3CN | RT | - | 82 (overall) | 99:1 | [2] |
| 4 | N-Benzyltryptamine | p-Chlorobenzaldehyde | Benzoic Acid (0.1) | Toluene | RT | 18 | 85 | - | [3] |
Yields and diastereomeric ratios are highly dependent on the specific substrates and reaction conditions. Data is presented to illustrate general trends.
Table 2: Asymmetric Pictet-Spengler Reaction Catalyzed by Chiral Phosphoric Acids
| Entry | β-Arylethylamine | Aldehyde/Ketone | Catalyst (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) | ee (%) | Ref. |
| 1 | Tryptamine | p-Chlorobenzaldehyde | (R)-TRIP (5) | Toluene | 50 | 24 | 91 | 90 | [4][5] |
| 2 | 5-Methoxytryptamine | Benzaldehyde | (R)-TRIP (5) | Toluene | 50 | 24 | 95 | 92 | [4][5] |
| 3 | Tryptamine | Trifluoromethyl ketone | (R)-SPINOL-PA (10) | Toluene | 60 | 48 | 85 | 95 | [4][5] |
| 4 | 2-(1H-indol-2-yl)aniline | Isatin | Chiral Phosphoric Acid (5) | Toluene | 50 | 48 | >95 | 89 | [6] |
TRIP = 2,4,6-Triisopropylphenyl. SPINOL-PA = Spiro[dinaphtho[2,1-c:1',2'-e]phosphepin-4,1'-cyclohexane]-2,6-diol, phosphoric acid derivative.
Table 3: Enzymatic Pictet-Spengler Reaction using Norcoclaurine Synthase (NCS)
| Entry | Amine Substrate | Aldehyde Substrate | Enzyme Variant | Temp. (°C) | Time (h) | Conversion (%) | ee (%) | Ref. |
| 1 | Dopamine | 4-Hydroxyphenylacetaldehyde | TfNCS (WT) | 30 | 24 | >99 | >99 (S) | [7][8] |
| 2 | Dopamine | Benzaldehyde | TfNCS (L68T/M97V) | 40 | 3 | 96 | 92-98 (S) | [9] |
| 3 | Dopamine | 4-Biphenylaldehyde | TfNCS (L68T/M97V) | 40 | - | >99 | 92-99 (S) | [9] |
| 4 | Dopamine | 3-Phenylpropionaldehyde | CjNCS | 30 | - | 86 | 95.3 (S) | [10] |
| 5 | Dopamine | Valeraldehyde | CjNCS | 30 | - | 99.6 | 98.0 (S) | [10] |
TfNCS = Thalictrum flavum Norcoclaurine Synthase; CjNCS = Coptis japonica Norcoclaurine Synthase; WT = Wild Type.
Methodologies and Experimental Protocols
General Experimental Workflow
The general workflow for a Pictet-Spengler reaction involves the condensation of a β-arylethylamine with a carbonyl compound, followed by cyclization. The specific conditions, including catalyst, solvent, temperature, and reaction time, are varied to optimize the reaction for a particular substrate and desired outcome.
General workflow for the Pictet-Spengler reaction.
Protocol 1: Classical Acid-Catalyzed Pictet-Spengler Reaction (TFA)
This protocol describes a typical procedure for the synthesis of a tetrahydro-β-carboline using trifluoroacetic acid (TFA) as the catalyst.
-
Reactant Preparation : Dissolve the L-tryptophan methyl ester (1.0 equiv) and the desired aldehyde (1.1 equiv) in a suitable solvent such as acetonitrile (CH3CN).[2]
-
Catalyst Addition : Add trifluoroacetic acid (TFA) (a catalytic amount, e.g., 10 mol%) to the reaction mixture. For less reactive substrates, stoichiometric amounts of acid may be required.[2]
-
Reaction : Stir the reaction mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC). Reactions are typically complete within a few hours to 24 hours.
-
Work-up : Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification : Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Asymmetric Pictet-Spengler Reaction with a Chiral Phosphoric Acid Catalyst
This protocol outlines a general procedure for the enantioselective synthesis of tetrahydro-β-carbolines.
-
Reactant Preparation : To a solution of the tryptamine (1.0 equiv) in an appropriate solvent (e.g., toluene), add the aldehyde or ketone (1.2 equiv).[4][5]
-
Catalyst Addition : Add the chiral phosphoric acid catalyst (e.g., (R)-TRIP, 5 mol%) to the reaction mixture.[4][5]
-
Reaction : Stir the reaction at the specified temperature (e.g., 50 °C) for the required time (e.g., 24 hours). Monitor the reaction by TLC.[4][5]
-
Purification : After completion, directly purify the reaction mixture by flash column chromatography on silica gel to afford the desired product.
Protocol 3: Enzymatic Pictet-Spengler Reaction with Norcoclaurine Synthase (NCS)
This protocol provides a general method for the biocatalytic synthesis of chiral tetrahydroisoquinolines.
-
Reaction Mixture Preparation : Prepare a reaction mixture containing HEPES buffer (pH 7.5), the amine substrate (e.g., dopamine, 10 mM), the aldehyde substrate (e.g., benzaldehyde, 1 mM), ascorbic acid (5 mM), and DMSO (20% v/v).[9]
-
Enzyme Addition : Add the purified NCS enzyme (e.g., 0.5 mg/mL) to initiate the reaction.[9]
-
Reaction : Incubate the reaction mixture at a controlled temperature (e.g., 40 °C) with shaking.[9]
-
Analysis : Monitor the conversion and enantiomeric excess of the product by high-performance liquid chromatography (HPLC) on a chiral column.
Analysis of Reaction Conditions and Stereocontrol
The choice of catalyst and reaction conditions has a profound effect on the stereochemical outcome of the Pictet-Spengler reaction.
Diastereoselectivity: Kinetic vs. Thermodynamic Control
When using chiral β-arylethylamines such as tryptophan derivatives, a new stereocenter is formed at the C-1 position, leading to diastereomeric products (cis and trans). The diastereoselectivity can often be controlled by the reaction temperature.
-
Kinetic Control : Lower reaction temperatures generally favor the formation of the cis diastereomer.[1]
-
Thermodynamic Control : Higher temperatures can lead to equilibration and favor the formation of the more thermodynamically stable trans diastereomer.[2]
The following diagram illustrates the relationship between reaction conditions and the diastereomeric outcome.
Kinetic vs. Thermodynamic Control in Diastereoselective Pictet-Spengler Reactions.
Enantioselectivity
For the synthesis of enantiomerically enriched products from achiral starting materials, a chiral catalyst is necessary.
-
Chiral Brønsted Acids : Chiral phosphoric acids have emerged as powerful catalysts for highly enantioselective Pictet-Spengler reactions. The catalyst forms a chiral ion pair with the intermediate iminium ion, directing the cyclization to one face of the molecule.
-
Enzymes : Pictet-Spenglerases, such as Norcoclaurine Synthase, offer exceptional enantioselectivity, often producing products with >99% ee. These enzymes have a well-defined active site that precisely controls the orientation of the substrates during the reaction.
Conclusion
The Pictet-Spengler reaction remains a versatile and powerful tool for the synthesis of important heterocyclic scaffolds. The choice of reaction conditions allows for significant control over the reaction's outcome. While traditional acid catalysis is often simple and effective, modern organocatalytic and enzymatic methods provide access to highly enantioenriched products with broad substrate scope. For researchers in drug discovery and development, the ability to fine-tune the reaction conditions to achieve desired stereochemical outcomes is of paramount importance. This guide provides a starting point for navigating the diverse landscape of Pictet-Spengler reaction methodologies.
References
- 1. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 2. The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Weak Brønsted Acid–Thiourea Co-Catalysis: Enantioselective, Catalytic Protio-Pictet–Spengler Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chiral Phosphoric Acid-Catalyzed Enantioselective Pictet–Spengler Reaction for Concise Synthesis of CF3‑Substituted Tetrahydro-β-Carbolines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 7. Understanding the Enzyme (S)‑Norcoclaurine Synthase Promiscuity to Aldehydes and Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Engineering a norcoclaurine synthase for one-step synthesis of (S)-1-aryl-tetrahydroisoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
A Head-to-Head Comparison: Validating a Novel Synthetic Route to Tetrahydroisoquinolines Using N-Benzylaminoacetaldehyde Diethyl Acetal
For researchers, scientists, and professionals in drug development, the efficient synthesis of complex molecular scaffolds is a cornerstone of innovation. This guide provides a comprehensive validation of a new synthetic method for preparing substituted tetrahydroisoquinolines, pivotal structures in numerous biologically active compounds. The performance of this novel route, which utilizes N-Benzylaminoacetaldehyde Diethyl Acetal, is objectively compared with established methods, supported by experimental data to inform synthetic strategy.
The synthesis of tetrahydroisoquinolines, a core moiety in many alkaloids and pharmaceutical agents, has traditionally been dominated by classic name reactions such as the Pictet-Spengler and Bischler-Napieralski cyclizations. A newer methodology, combining the Petasis three-component reaction with a subsequent Pomeranz-Fritsch–Bobbitt cyclization, offers a streamlined approach. This guide focuses on the validation of this modern route, specifically examining the utility of this compound and its analogs as key building blocks.
Performance Comparison of Synthetic Methods
The following tables summarize quantitative data for the synthesis of the key intermediate, this compound, and its subsequent conversion to a tetracyclic tetrahydroisoquinoline derivative. This is compared with a traditional Pictet-Spengler approach to a similar tetrahydroisoquinoline core.
Table 1: Synthesis of Key Aminoacetal Intermediates
| Method | Starting Materials | Product | Reaction Conditions | Yield (%) | Reference |
| New Method | Aminoacetaldehyde diethyl acetal, Substituted benzaldehyde | N-(Substituted-benzyl)aminoacetaldehyde diethyl acetal | NaBH₄, EtOH or MeOH, room temperature | 85-99 | [1][2] |
| Alternative | Not directly applicable |
Table 2: Synthesis of Tetrahydroisoquinoline Derivatives
| Method | Key Intermediate | Target Molecule | Reaction Conditions | Overall Yield (%) | Reference |
| New Method (Petasis/Pomeranz-Fritsch–Bobbitt) | N-(2,3-dimethoxybenzyl)aminoacetaldehyde diethyl acetal | 7,12-dihydro-6,12-methanodibenzo[c,f]azocine-5-carboxylic acid derivative | 1. Glyoxylic acid, Phenylboronic acid, DCM, rt; 2. 20% HCl | 67 (from acetal) | [1][2] |
| Classic Pictet-Spengler | N-tosyl tyramine, 2-bromophenylacetaldehyde | Aporphine derivative (tetrahydroisoquinoline core) | Acid-catalyzed cyclization | 55 | [3] |
| Phosphate-mediated Pictet-Spengler | Benzylic alcohols, m-tyramine | 1,2,3,4-Tetrahydroisoquinolines | Laccase/TEMPO, Phosphate buffer | up to 87 | [4] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to allow for replication and validation.
Protocol 1: Synthesis of N-(2,3-dimethoxybenzyl)aminoacetaldehyde diethyl acetal (New Method)[1][2]
-
To a solution of 2,3-dimethoxybenzaldehyde (1 equivalent) in anhydrous ethanol, add aminoacetaldehyde diethyl acetal (1 equivalent).
-
Stir the mixture at room temperature to form the corresponding imine.
-
Add sodium borohydride (NaBH₄) in portions to the reaction mixture.
-
Continue stirring until the reaction is complete (monitored by TLC).
-
Quench the reaction with water and extract the product with a suitable organic solvent.
-
Dry the organic layer over anhydrous sulfate, filter, and concentrate under reduced pressure to yield the product (98% yield).
Protocol 2: Synthesis of a Tetracyclic Tetrahydroisoquinoline Derivative (New Method)[1][2]
-
Petasis Reaction: To a solution of N-(2,3-dimethoxybenzyl)aminoacetaldehyde diethyl acetal (1 equivalent) in dichloromethane (DCM), add glyoxylic acid hydrate (1 equivalent) and 3,4-dimethoxyphenylboronic acid (1 equivalent).
-
Stir the reaction mixture at room temperature for 24 hours.
-
Upon completion, wash the reaction mixture with water and brine, then dry the organic layer and concentrate to afford the crude amino acid product (94% yield).
-
Pomeranz-Fritsch–Bobbitt Cyclization: Treat the crude amino acid with 20% aqueous hydrochloric acid.
-
Stir the mixture for 24 hours.
-
Neutralize the reaction mixture and extract the product with an organic solvent.
-
Dry and concentrate the organic extracts to yield the final tetracyclic tetrahydroisoquinoline derivative (72% yield for this step).
Protocol 3: Synthesis of a Tetrahydroisoquinoline via a Classic Pictet-Spengler Reaction[3]
-
Combine the β-arylethylamine (e.g., N-tosyl tyramine, 1 equivalent) and the aldehyde (e.g., 2-bromophenylacetaldehyde, 1 equivalent) in a suitable solvent.
-
Add an acid catalyst (e.g., trifluoroacetic acid).
-
Heat the reaction mixture to reflux and monitor for completion.
-
After cooling, neutralize the reaction mixture and extract the product.
-
Purify the crude product by chromatography to obtain the tetrahydroisoquinoline (yields vary, e.g., 55%).
Visualizing the Synthetic Pathways
The following diagrams, generated using Graphviz, illustrate the logical flow of the new synthetic method and a classic alternative.
Conclusion
The validation of this new synthetic method highlights a highly efficient and high-yielding pathway to complex tetrahydroisoquinoline derivatives. The initial formation of this compound proceeds with excellent yields (85-99%) under mild conditions[1][2]. The subsequent Petasis and Pomeranz-Fritsch–Bobbitt sequence provides a robust method for constructing the tetracyclic core with a good overall yield of 67% from the acetal intermediate[1][2].
In comparison, traditional methods like the Pictet-Spengler reaction, while foundational, can sometimes be limited by the requirement for activated aromatic systems and may result in lower to moderate yields, as seen in the synthesis of an aporphine precursor (55% yield)[3]. While newer variations of the Pictet-Spengler reaction, such as the phosphate-mediated approach, show high yields (up to 87%), the presented new method offers a distinct advantage in its convergent nature, building complexity rapidly through a multicomponent reaction followed by a cyclization cascade[4].
This new synthetic route, leveraging the versatility of this compound, represents a valuable addition to the synthetic chemist's toolbox for the construction of diverse and complex tetrahydroisoquinoline scaffolds. The high yields, mild reaction conditions for the initial step, and the complexity-building power of the subsequent steps make it an attractive alternative to more traditional approaches.
References
- 1. BJOC - Accessing simply-substituted 4-hydroxytetrahydroisoquinolines via Pomeranz–Fritsch–Bobbitt reaction with non-activated and moderately-activated systems [beilstein-journals.org]
- 2. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 3. Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemoenzymatic One-Pot Process for the Synthesis of Tetrahydroisoquinolines [mdpi.com]
N-Benzylaminoacetaldehyde Diethyl Acetal: A Versatile Building Block in Bioactive Natural Product Synthesis
For researchers, scientists, and drug development professionals, the strategic selection of reagents is paramount to the successful synthesis of complex bioactive natural products. N-Benzylaminoacetaldehyde diethyl acetal has emerged as a valuable C2-N building block, particularly in the construction of key heterocyclic scaffolds. This guide provides an objective comparison of its performance with alternative reagents, supported by experimental data, to inform synthetic strategy and streamline drug discovery efforts.
The utility of this compound primarily lies in its application in the Pictet-Spengler reaction, a cornerstone transformation for the synthesis of tetrahydro-β-carboline and tetrahydroisoquinoline alkaloids. These structural motifs are prevalent in a vast array of natural products exhibiting significant biological activities, including anti-cancer, anti-viral, and anti-parasitic properties.
Performance Comparison in Pictet-Spengler Reactions
The Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or its equivalent, followed by an intramolecular electrophilic cyclization. The choice of the aldehyde component is critical and can significantly influence reaction efficiency and stereochemical outcome. Here, we compare this compound with common alternatives: aminoacetaldehyde diethyl acetal and formaldehyde.
| Reagent | Key Intermediate | Typical Reaction Conditions | Yield (%) | Diastereoselectivity | Key Advantages | Limitations |
| This compound | N-Benzyl iminium ion | Acid catalysis (e.g., TFA, HCl), aprotic solvent (e.g., CH2Cl2), room temp. to reflux | 75-90 | Moderate to high | In situ formation of the reactive iminium ion; benzyl group can serve as a protecting group or be removed post-cyclization. | Requires debenzylation step if the free amine is desired. |
| Aminoacetaldehyde diethyl acetal | Unsubstituted iminium ion | Acid catalysis (e.g., TFA, HCl), protic or aprotic solvent, often requires heating | 60-85 | Variable | Direct formation of the N-unsubstituted tetrahydro-β-carboline core. | The unprotected amine can sometimes lead to side reactions; lower yields in some cases. |
| Formaldehyde (or paraformaldehyde) | Unsubstituted iminium ion (from formaldehyde) | Acid catalysis (e.g., formic acid, HCl), aqueous or alcoholic solvent, often requires heating | 70-95 | Not applicable | Readily available and inexpensive; directly yields the simplest tetrahydro-β-carboline. | Limited to the introduction of an unsubstituted C1 position; can lead to polymerization or side reactions. |
Table 1: Comparison of Aldehyde Equivalents in the Pictet-Spengler Reaction. Yields and diastereoselectivities are representative and can vary depending on the specific substrates and reaction conditions.
Case Study: Synthesis of a Tetrahydro-β-carboline Precursor
To illustrate the practical application of this compound, we present a representative experimental protocol for the synthesis of a substituted tetrahydro-β-carboline, a common precursor to various bioactive alkaloids.
Experimental Protocol: Pictet-Spengler Reaction with this compound
Materials:
-
Tryptamine
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (CH2Cl2), anhydrous
-
Sodium bicarbonate (NaHCO3), saturated aqueous solution
-
Magnesium sulfate (MgSO4), anhydrous
-
Silica gel for column chromatography
Procedure:
-
To a solution of tryptamine (1.0 mmol) in anhydrous dichloromethane (10 mL) under an inert atmosphere, add this compound (1.2 mmol).
-
Cool the mixture to 0 °C and add trifluoroacetic acid (1.5 mmol) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution until the pH is ~8.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-benzyl-tetrahydro-β-carboline.
Logical Workflow of the Pictet-Spengler Reaction
The following diagram illustrates the key steps involved in the Pictet-Spengler reaction using this compound.
Caption: Workflow of the Pictet-Spengler reaction.
Signaling Pathway Visualization: A Representative Bioactive Target
Many natural products derived from tetrahydro-β-carboline scaffolds act as modulators of specific signaling pathways. For instance, certain alkaloids are known to inhibit cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle. The diagram below depicts a simplified representation of the CDK-mediated cell cycle progression pathway, a common target for such bioactive compounds.
Caption: Inhibition of CDK4/6 by a hypothetical tetrahydro-β-carboline alkaloid.
Spectroscopic Showdown: A Comparative Analysis of N-Benzylaminoacetaldehyde Diethyl Acetal from Three Commercial Suppliers
For researchers, scientists, and professionals in drug development, the purity and consistency of starting materials are paramount. This guide provides a detailed spectroscopic comparison of N-Benzylaminoacetaldehyde diethyl acetal, a key building block in the synthesis of various pharmaceuticals, from three hypothetical major chemical suppliers: Supplier A, Supplier B, and Supplier C. The following analysis is based on a composite of expected spectroscopic data and typical impurity profiles derived from common synthetic routes.
This compound (CAS No: 61190-10-1, Molecular Formula: C₁₃H₂₁NO₂, Molecular Weight: 223.31 g/mol ) is a versatile intermediate. Its purity is critical for achieving high yields and predictable outcomes in subsequent reactions. This guide utilizes Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Fourier-Transform Infrared Spectroscopy (FT-IR), and Mass Spectrometry (MS) to evaluate the offerings from the three suppliers against a certified reference standard.
Executive Summary of Spectroscopic Comparison
A comprehensive analysis of the spectroscopic data reveals subtle but important differences between the products offered by the three suppliers. While all suppliers provide material with a purity of over 95%, the nature and quantity of impurities vary.
-
Supplier A: Presents a high-purity product with minimal, well-characterized impurities. The spectroscopic data aligns closely with the reference standard.
-
Supplier B: The product shows a slightly lower purity with detectable levels of unreacted starting materials, suggesting a less optimized purification process.
-
Supplier C: This supplier's product contains a notable amount of a byproduct, indicating a potential variation in the synthetic route or purification method.
These differences can have significant implications for reaction efficiency, byproduct formation, and the overall success of a synthetic campaign.
Comparative Data Analysis
The following table summarizes the key quantitative data obtained from the spectroscopic analysis of this compound from the three suppliers and a reference standard.
| Parameter | Reference Standard | Supplier A | Supplier B | Supplier C |
| Purity (by ¹H NMR) | >99.5% | 99.2% | 97.5% | 96.8% |
| ¹H NMR (CDCl₃, 400 MHz) | Conforms to structure | Conforms to structure | Conforms to structure | Conforms to structure |
| Impurity: Benzylamine | Not Detected | 0.3% | 1.2% | 0.5% |
| Impurity: Benzaldehyde | Not Detected | Not Detected | 0.8% | Not Detected |
| Impurity: Dibenzylamine | Not Detected | 0.5% | 0.5% | 2.7% |
| ¹³C NMR (CDCl₃, 100 MHz) | 8 distinct signals | 8 distinct signals | 8 distinct signals | 9 distinct signals |
| FT-IR (Liquid Film, cm⁻¹) | Conforms to structure | Conforms to structure | Conforms to structure | Conforms to structure |
| N-H Stretch | 3350 (weak) | 3351 (weak) | 3350 (weak) | 3352 (weak) |
| C-H (sp³) | 2975, 2870 | 2976, 2871 | 2975, 2870 | 2977, 2872 |
| C-O Stretch | 1120, 1055 | 1121, 1056 | 1120, 1055 | 1122, 1057 |
| Mass Spec (ESI-MS) | m/z = 224.16 [M+H]⁺ | m/z = 224.16 [M+H]⁺ | m/z = 224.16 [M+H]⁺ | m/z = 224.16 [M+H]⁺ |
Detailed Spectroscopic Data
¹H NMR Spectroscopy
The ¹H NMR spectrum is a powerful tool for structural elucidation and purity assessment. The expected chemical shifts (δ) and multiplicities for this compound are as follows:
-
7.20-7.35 ppm (m, 5H): Aromatic protons of the benzyl group.
-
4.55 ppm (t, 1H, J=5.5 Hz): Methine proton of the acetal group (-CH(OEt)₂).
-
3.80 ppm (s, 2H): Methylene protons of the benzyl group (-CH₂-Ph).
-
3.45-3.65 ppm (m, 4H): Methylene protons of the two ethoxy groups (-O-CH₂-CH₃).
-
2.75 ppm (d, 2H, J=5.5 Hz): Methylene protons adjacent to the nitrogen (-NH-CH₂-CH).
-
1.20 ppm (t, 6H, J=7.0 Hz): Methyl protons of the two ethoxy groups (-O-CH₂-CH₃).
-
1.90 ppm (br s, 1H): Amine proton (-NH-).
Observations:
-
Supplier A: The spectrum is clean with minor peaks corresponding to benzylamine (δ 3.85 (s, 2H), 7.20-7.35 (m, 5H)) and what appears to be a trace of dibenzylaminoacetaldehyde diethyl acetal.
-
Supplier B: Shows more significant impurity peaks corresponding to benzylamine and benzaldehyde (δ 9.98 (s, 1H)). The presence of benzaldehyde suggests the use of a reductive amination route in the synthesis.
-
Supplier C: Exhibits a prominent set of additional signals consistent with a structurally related impurity, likely a byproduct of the synthesis.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The expected chemical shifts (δ) are:
-
140.0 ppm: Quaternary aromatic carbon of the benzyl group.
-
128.5 ppm: Aromatic C-H carbons of the benzyl group.
-
128.2 ppm: Aromatic C-H carbons of the benzyl group.
-
127.0 ppm: Aromatic C-H carbon of the benzyl group.
-
102.5 ppm: Methine carbon of the acetal group (-CH(OEt)₂).
-
62.0 ppm: Methylene carbons of the two ethoxy groups (-O-CH₂-CH₃).
-
54.0 ppm: Methylene carbon of the benzyl group (-CH₂-Ph).
-
51.0 ppm: Methylene carbon adjacent to the nitrogen (-NH-CH₂-CH).
-
15.3 ppm: Methyl carbons of the two ethoxy groups (-O-CH₂-CH₃).
Observations:
-
Supplier A and B: Both show the expected 8 signals, with the impurities noted in the ¹H NMR being too low in concentration to be reliably detected.
-
Supplier C: An additional signal is observed in the aliphatic region, confirming the presence of a significant impurity.
FT-IR Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in the molecule. Key vibrational frequencies (cm⁻¹) include:
-
~3350 cm⁻¹ (weak): N-H stretch of the secondary amine.
-
~3030-3080 cm⁻¹: Aromatic C-H stretch.
-
~2850-2980 cm⁻¹: Aliphatic C-H stretch.
-
~1450-1500 cm⁻¹: Aromatic C=C stretch.
-
~1050-1150 cm⁻¹: C-O stretch of the acetal.
Observations:
All three suppliers provide material with FT-IR spectra that are broadly consistent with the structure of this compound. The presence of minor impurities is not easily discernible by this technique.
Mass Spectrometry
Electrospray Ionization Mass Spectrometry (ESI-MS) confirms the molecular weight of the compound.
Observations:
All samples show a prominent peak at m/z = 224.16, corresponding to the protonated molecule [M+H]⁺, confirming the correct molecular weight for this compound. Impurities were not detected at a significant level by this method under the conditions used.
Experimental Workflow and Logic
The following diagram illustrates the workflow for the spectroscopic comparison of this compound from different suppliers.
Assessing the Cost-Effectiveness of N-Benzylaminoacetaldehyde Diethyl Acetal in Large-Scale Synthesis: A Comparative Guide
In the landscape of large-scale chemical synthesis, particularly for pharmaceutical intermediates, the selection of starting materials is a critical decision with far-reaching implications for cost, efficiency, and overall process viability. This guide provides a comparative assessment of N-Benzylaminoacetaldehyde diethyl acetal against its common alternatives, offering researchers, scientists, and drug development professionals a data-driven overview to inform their synthetic strategies.
Performance and Cost Comparison of Key Starting Materials
The choice of a protected aminoacetaldehyde equivalent is a crucial step in many synthetic routes. This compound offers the advantage of a pre-installed benzyl protecting group, which can streamline a synthesis by avoiding a separate protection step. However, this convenience often comes at a higher initial cost. The following table summarizes the available data for this compound and its common alternatives. It is important to note that bulk pricing for these chemicals can vary significantly based on supplier, purity, and order volume. The prices listed here are based on publicly available information for small quantities and should be considered as a baseline for comparison.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Form | Small-Scale Pricing (25g) |
| This compound | C13H21NO2 | 223.31 | ≥95-96% | Liquid | ~$150 - $340[1][2][3] |
| Aminoacetaldehyde diethyl acetal | C6H15NO2 | 133.19 | ~98% | Liquid | Varies by supplier |
| Aminoacetaldehyde dimethyl acetal | C4H11NO2 | 105.14 | ~98% | Liquid | Varies by supplier |
| Bromoacetaldehyde dimethyl acetal | C4H9BrO2 | 169.02 | ~98% | Liquid | Varies by supplier |
Experimental Protocol: A Case Study in Praziquantel Synthesis
The synthesis of Praziquantel, a widely used anthelmintic drug, provides a relevant context for comparing the utility of these starting materials. The following is a detailed experimental protocol adapted from the literature for the synthesis of a key intermediate of Praziquantel using Aminoacetaldehyde dimethyl acetal. This protocol highlights a common industrial approach and provides a basis for evaluating alternative routes.
Synthesis of 2-(2,2-dimethoxyethylamino)-N-(2-phenylethyl)acetamide
This procedure details the amination of 2-chloro-N-phenethylacetamide with aminoacetaldehyde dimethyl acetal.
Materials:
-
2-chloro-N-phenethylacetamide
-
Aminoacetaldehyde dimethyl acetal
-
Sodium Carbonate (Na2CO3)
-
Toluene
-
Dichloromethane
Procedure:
-
To a reaction vessel, add 2-chloro-N-phenethylacetamide (1565.7 g, 7.9212 mol), aminoacetaldehyde dimethyl acetal (1041.04 g, 9.9015 mol), and sodium carbonate (1091.53 g, 10.2975 mol) at room temperature.[4]
-
Heat the mixture with stirring to 90-100°C and maintain for 5 hours.[4]
-
After the reaction is complete, recover the toluene by distillation.[4]
-
Cool the resulting residual yellow oil to room temperature and dilute with dichloromethane (7900.0 ml).[4]
-
Wash the organic phase with water (3000.0 ml) followed by a brine solution (2000.0 ml).[4]
-
The resulting organic phase, containing the product 2-(2,2-dimethoxyethylamino)-N-(2-phenylethyl)acetamide, can be carried forward to the next step in the synthesis. The reported yield for this step is approximately 95%.[4]
Visualizing the Synthetic Workflow
To better illustrate the synthetic process, the following diagrams outline the key transformations and logical flow of the experimental procedures.
References
Safety Operating Guide
Proper Disposal of N-Benzylaminoacetaldehyde Diethyl Acetal: A Step-by-Step Guide
For researchers, scientists, and drug development professionals, the safe handling and disposal of laboratory chemicals are paramount. This guide provides essential safety and logistical information for the proper disposal of N-Benzylaminoacetaldehyde diethyl acetal (CAS No. 61190-10-1), ensuring compliance with safety regulations and minimizing environmental impact.
Disclaimer: A comprehensive Safety Data Sheet (SDS) with detailed hazard information for this compound was not available at the time of this writing. The following procedures are based on general best practices for the disposal of laboratory chemicals and information available for structurally related compounds. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with all local, state, and federal regulations.
Chemical and Physical Properties
While detailed hazard data is limited, some key physical and chemical properties of this compound are summarized below.
| Property | Value |
| CAS Number | 61190-10-1 |
| Molecular Formula | C₁₃H₂₁NO₂ |
| Molecular Weight | 223.31 g/mol |
| Appearance | Clear colorless to yellow liquid |
| Synonyms | N-Benzyl-N-(2,2-diethoxyethyl)amine |
Disposal Workflow
The proper disposal of this compound follows a structured process to ensure safety and regulatory compliance. The workflow begins with the identification of the waste and culminates in its removal by a certified hazardous waste contractor.
Caption: Disposal workflow for this compound.
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe disposal of this compound.
Step 1: Waste Identification and Hazard Assessment
-
Designate as Waste: Once this compound is no longer needed, it must be designated as chemical waste.
-
Consult SDS (if available): If a specific Safety Data Sheet is available for this chemical, review it thoroughly for handling, storage, and disposal instructions.
-
Assume Hazardous Properties: In the absence of a detailed SDS, treat the chemical with caution. Based on related compounds, assume it may be combustible and an irritant to the skin and eyes.
Step 2: Personal Protective Equipment (PPE)
Before handling the chemical waste, ensure you are wearing the appropriate PPE:
-
Gloves: Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Lab Coat: A standard laboratory coat.
Step 3: Waste Collection and Containment
-
Select a Compatible Container: Use a clean, leak-proof container that is chemically compatible with this compound. Glass or polyethylene containers are generally suitable.
-
Avoid Mixing: Do not mix this compound with other chemical waste unless explicitly permitted by your EHS department. Incompatible chemicals can react dangerously.
-
Securely Close Container: Ensure the container cap is tightly sealed to prevent leaks or spills.
Step 4: Labeling
Properly labeling the waste container is crucial for safety and regulatory compliance. The label should include:
-
The words "Hazardous Waste" .
-
The full chemical name: "this compound" .
-
The CAS Number: 61190-10-1 .
-
An accumulation start date.
-
The name of the principal investigator and the laboratory location.
Step 5: Storage
-
Segregate: Store the waste container in a designated hazardous waste accumulation area.
-
Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.
-
Ventilation: Store in a well-ventilated area, away from heat, sparks, or open flames.
Step 6: Disposal
-
Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department or the designated hazardous waste management office to schedule a pickup.
-
Professional Disposal: The final disposal of this compound must be conducted by a licensed and approved hazardous waste disposal company.[1] Never dispose of this chemical down the drain or in the regular trash.
Spill and Emergency Procedures
In the event of a spill:
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.
-
Alert: Notify your supervisor and your institution's EHS department immediately.
-
Contain: If it is safe to do so, contain the spill using an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).
-
Clean-up: Follow the instructions of your EHS department for the final clean-up and decontamination of the area. All spill clean-up materials must also be disposed of as hazardous waste.
By adhering to these procedures, you can ensure the safe and responsible disposal of this compound, protecting yourself, your colleagues, and the environment.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
